(4-Diethylsulfamoyl-benzoylamino)-acetic acid
Description
BenchChem offers high-quality (4-Diethylsulfamoyl-benzoylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Diethylsulfamoyl-benzoylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-3-15(4-2)21(19,20)11-7-5-10(6-8-11)13(18)14-9-12(16)17/h5-8H,3-4,9H2,1-2H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAAZUFOJHYJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259106 | |
| Record name | N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729578-96-5 | |
| Record name | N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729578-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-Diethylsulfamoyl-benzoylamino)-acetic acid (CAS 729578-96-5): A Representative N-Acyl Sulfonamide
Disclaimer: Publicly available scientific literature on the specific biological activities and experimental applications of (4-Diethylsulfamoyl-benzoylamino)-acetic acid (CAS 729578-96-5) is limited. This guide, therefore, provides a comprehensive technical overview based on the well-established chemistry of its core structural motifs: the N-acyl amino acid and the aromatic sulfonamide. The protocols and potential applications described herein are based on established methodologies for analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this molecule or related structures.
Introduction and Molecular Overview
(4-Diethylsulfamoyl-benzoylamino)-acetic acid is a synthetic organic compound characterized by a central N-acyl glycine structure. The glycine nitrogen is acylated with a 4-(N,N-diethylsulfamoyl)benzoyl group. This positions the molecule within the broader class of N-acyl sulfonamides, a functional group of significant interest in medicinal chemistry.[1] N-acyl sulfonamides are recognized as bioisosteres of carboxylic acids, sharing similar acidity (pKa values typically between 3.5 and 4.5) and hydrogen bonding capabilities, while often exhibiting improved metabolic stability.[2] These properties make them valuable scaffolds in drug discovery.[1]
The structural features of (4-Diethylsulfamoyl-benzoylamino)-acetic acid—a flexible glycine linker, an amide bond, and an aromatic ring bearing a sulfonamide group—suggest potential interactions with biological macromolecules, such as enzymes. The diethylsulfamoyl moiety, in particular, can influence solubility and engage in specific binding interactions within protein active sites.
Physicochemical Properties
A summary of the key identifiers and computed properties for (4-Diethylsulfamoyl-benzoylamino)-acetic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 729578-96-5 | N/A |
| Molecular Formula | C13H18N2O5S | PubChem |
| Molecular Weight | 314.36 g/mol | PubChem |
| IUPAC Name | 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid | PubChem |
| XlogP (Predicted) | -0.3 | PubChem |
| Monoisotopic Mass | 314.09363 Da | PubChem |
Synthesis Pathway: N-Acylation via the Schotten-Baumann Reaction
A plausible and widely used method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.[3][4][5] This reaction involves the acylation of an amine with an acid chloride under basic aqueous conditions.[4][5] For the synthesis of the title compound, this would involve the reaction of glycine with 4-(diethylsulfamoyl)benzoyl chloride.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process, starting from commercially available 4-sulfamoylbenzoic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(Diethylsulfamoyl)benzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(diethylsulfamoyl)benzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (3-5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(diethylsulfamoyl)benzoyl chloride can be used directly in the next step or purified by distillation under high vacuum.
Causality behind Experimental Choices: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts that are easily removed.[6] DMF acts as a catalyst in this reaction.
Step 2: Synthesis of (4-Diethylsulfamoyl-benzoylamino)-acetic acid
-
In a beaker, dissolve glycine (1.2 equivalents) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.5 equivalents) and cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve the crude 4-(diethylsulfamoyl)benzoyl chloride (1 equivalent) in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
Add the solution of the acyl chloride dropwise to the cold, vigorously stirred glycine solution. Maintain the pH of the aqueous layer between 9-10 by the concurrent addition of 2 M NaOH solution.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Separate the organic and aqueous layers. Wash the organic layer with water.
-
Combine the aqueous layers and acidify to a pH of approximately 2 with concentrated hydrochloric acid (HCl), while cooling in an ice bath.
-
The product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Trustworthiness of the Protocol: The Schotten-Baumann reaction is a robust and well-documented method for N-acylation of amino acids.[3][4][5] The two-phase system ensures that the acid-labile acyl chloride has limited contact with water, while the base in the aqueous phase neutralizes the HCl generated during the reaction, driving the reaction to completion.[5]
Potential Biological Activities and Therapeutic Relevance
While specific biological data for (4-Diethylsulfamoyl-benzoylamino)-acetic acid is not available, its structural motifs are present in many biologically active molecules. The N-acyl sulfonamide moiety, in particular, is a key feature in a number of enzyme inhibitors.[2]
Potential as an Enzyme Inhibitor:
The structure of the title compound is analogous to substrates or inhibitors of various enzymes, particularly those that recognize amino acids or benzoic acid derivatives. For instance, compounds with sulfonamide moieties are classic inhibitors of carbonic anhydrases.[2] It is plausible that (4-Diethylsulfamoyl-benzoylamino)-acetic acid could be screened against a panel of enzymes, such as:
-
Proteases: The amide bond and flanking groups could mimic a peptide substrate.
-
Kinases: The aromatic and sulfonamide groups could interact with the ATP-binding pocket.
-
Carbonic Anhydrases: The sulfonamide group is a well-known zinc-binding pharmacophore for this class of enzymes.[2]
-
Adenovirus Replication Inhibitors: Structurally related 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues have shown potent anti-adenoviral activity.[7][8]
Experimental Workflow for In Vitro Screening as an Enzyme Inhibitor
This section outlines a detailed, self-validating workflow for the initial in vitro characterization of a novel compound like (4-Diethylsulfamoyl-benzoylamino)-acetic acid as a potential enzyme inhibitor.[9]
Caption: Workflow for in vitro enzyme inhibitor characterization.
Protocol 1: Primary Screening and IC50 Determination
This protocol describes a typical spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Target enzyme
-
Enzyme-specific substrate (that produces a chromogenic or fluorogenic product)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
(4-Diethylsulfamoyl-benzoylamino)-acetic acid (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
96-well microplates
-
Microplate reader
Methodology:
-
Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer. A typical 8-point dilution series might range from 100 µM to 0.01 µM. Include a "no inhibitor" control (DMSO vehicle only).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Test compound solution at various concentrations.
-
Enzyme solution (at a fixed, optimized concentration).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the compound to bind to the enzyme.[9]
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds for 10-20 minutes) at the appropriate wavelength for the product.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the progress curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Self-Validation: The use of triplicate wells and a full dose-response curve provides statistical robustness. The quality of the fit (e.g., R² value) for the non-linear regression validates the determined IC50.
Protocol 2: Mechanism of Action (MoA) Study
This protocol determines the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence and absence of the inhibitor to elucidate the mechanism of inhibition.[9]
Methodology:
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate. This matrix should include a range of substrate concentrations (e.g., 0.1x to 10x the known Km) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).
-
Procedure: Follow the same procedure as the IC50 determination (Protocol 1), initiating the reaction by adding the substrate.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Alternatively, create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the changes in Vmax and Km to determine the inhibition type:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
Illustrative Data Presentation
The results from these studies can be summarized in a clear, tabular format.
Table 2: Hypothetical Inhibition Data for Compound XYZ
| Parameter | Value |
| IC50 | 5.2 µM |
| Inhibition Type | Competitive |
| Ki | 2.1 µM |
Conclusion and Future Directions
(4-Diethylsulfamoyl-benzoylamino)-acetic acid represents a molecule with significant potential for biological activity due to its N-acyl sulfonamide scaffold. While direct experimental data is currently lacking in the public domain, this guide provides a robust framework for its synthesis and systematic in vitro evaluation as a potential enzyme inhibitor. The proposed workflows are based on well-established, reliable methodologies that can be adapted to screen this compound against various biological targets. Future research should focus on the actual synthesis and screening of this compound against a diverse panel of enzymes to uncover its true biological function and therapeutic potential.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
-
Laverny, A., et al. (2019). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry. [Link]
-
Öberg, C. T., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication. Journal of Medicinal Chemistry. [Link]
-
Gricajeva, A., et al. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Organic & Biomolecular Chemistry. [Link]
-
Chiacchio, M. A., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
-
Kletnieks, E., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]
-
Kletnieks, E., et al. (2022). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]
-
Sakamoto, S., et al. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. (2020). Schotten–Baumann reaction. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Ghzaiel, S., et al. (2020). N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. Catalysts. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
da Silva, E. B., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. [Link]
-
Appelbaum, E., et al. (2009). Inhibitor screening of proprotein convertases using positional scanning libraries. Methods in Molecular Biology. [Link]
-
ResearchGate. (2025). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 2[2-(Benzoylamino)benzoylamino]benzoic Acid Analogues as Inhibitors of Adenovirus Replication. [Link]
Sources
- 1. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Putative Phase II Metabolism of Ethebenecid
A Predictive Framework for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethebenecid, chemically known as p-diethylsulfamoylbenzoic acid, is a compound of interest for which the metabolic fate, particularly through Phase II conjugation pathways, is not yet fully elucidated in publicly available literature. This guide provides a comprehensive, predictive framework for the Phase II metabolism of ethebenecid based on its chemical structure and the known metabolic pathways of structurally analogous compounds, most notably probenecid. We will delve into the probable enzymatic reactions, propose hypothetical metabolic pathways, and outline detailed, state-of-the-art experimental workflows for the definitive identification and quantification of its metabolites. This document serves as a foundational resource for researchers initiating studies on the pharmacokinetics and metabolism of ethebenecid, offering both theoretical grounding and practical, field-proven methodologies.
Introduction: The Imperative of Understanding Ethebenecid's Metabolism
The therapeutic efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic pathway. Phase II metabolism, or the conjugation phase, is a critical step in the detoxification and elimination of drugs and their metabolites.[1] By increasing the hydrophilicity of molecules, Phase II reactions facilitate their excretion from the body.[1] For ethebenecid, a comprehensive understanding of its Phase II metabolism is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety in a clinical context.
Currently, there is a conspicuous absence of published data specifically detailing the Phase II metabolic pathway of ethebenecid. However, by examining its chemical structure and drawing parallels with the well-characterized metabolism of probenecid, a structurally and functionally similar uricosuric agent, we can construct a robust, predictive model of its metabolic fate.
Structural Analysis and Putative Phase II Metabolic Pathways of Ethebenecid
The chemical structure of ethebenecid is p-diethylsulfamoylbenzoic acid.
Caption: Chemical structure and key features of Ethebenecid.
Based on its functional groups, the following Phase II conjugation reactions are predicted:
Glucuronidation: The Primary Pathway
The most prominent and predictable Phase II metabolic pathway for ethebenecid is glucuronidation of the carboxylic acid moiety. This is a common and major route of elimination for many drugs containing a carboxyl group.[1] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver.[1] The resulting acyl glucuronide conjugate is significantly more water-soluble and readily excreted in urine and/or bile.
The metabolism of probenecid, which also possesses a carboxylic acid group, is known to extensively involve glucuronide conjugation.[2][3][4] This provides a strong precedent for predicting a similar metabolic fate for ethebenecid.
Caption: Proposed primary Phase II metabolic pathway for ethebenecid.
Other Potential, Minor Pathways
While glucuronidation is anticipated to be the major pathway, other minor Phase II reactions could potentially occur, although likely to a much lesser extent.
-
Sulfation: The carboxylic acid group could theoretically undergo sulfation, though this is a less common pathway for carboxylic acids compared to hydroxyl or amino groups.
-
Amino Acid Conjugation: Conjugation with amino acids, such as glycine or glutamine, is another possibility for carboxylic acid-containing compounds, but this is generally a less significant pathway in humans compared to glucuronidation.
It is important to note that the sulfonamide group in ethebenecid is N,N-disubstituted, which makes it sterically hindered and generally resistant to direct conjugation.
Experimental Workflows for the Elucidation of Ethebenecid's Phase II Metabolism
To empirically validate the predicted metabolic pathways, a systematic, multi-tiered experimental approach is essential. The following protocols outline the core methodologies for a comprehensive investigation.
In Vitro Metabolism Studies
In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.
3.1.1. Experimental Protocol: Incubation with Human Liver Microsomes (HLMs)
-
Objective: To assess the potential for glucuronidation of ethebenecid.
-
Materials:
-
Ethebenecid
-
Pooled Human Liver Microsomes (HLMs)
-
UDPGA (uridine 5'-diphospho-glucuronic acid)
-
Alamethicin (a pore-forming agent to ensure UDPGA access to UGTs)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
-
Procedure:
-
Pre-incubate HLMs with alamethicin in potassium phosphate buffer at 37°C.
-
Add ethebenecid to the incubation mixture.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the parent compound and potential glucuronide conjugates using LC-MS/MS.
-
3.1.2. Experimental Protocol: Incubation with Human Hepatocytes
-
Objective: To obtain a more complete metabolic profile, including both Phase I and Phase II metabolites, in a system that more closely mimics the in vivo environment.
-
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
Ethebenecid
-
Acetonitrile
-
Internal standard
-
-
Procedure:
-
Thaw and culture human hepatocytes according to the supplier's protocol.
-
Treat the hepatocytes with ethebenecid at various concentrations.
-
Collect samples of the culture medium and cell lysates at different time points.
-
Terminate the reactions with ice-cold acetonitrile containing an internal standard.
-
Process the samples for LC-MS/MS analysis.
-
Caption: A streamlined workflow for ethebenecid metabolism studies.
Analytical Techniques for Metabolite Identification and Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of drug metabolites.
Key Analytical Steps:
-
Chromatographic Separation: Utilize a reverse-phase HPLC column to separate ethebenecid from its more polar metabolites.
-
Mass Spectrometric Detection:
-
Full Scan MS: To identify the molecular ions of potential metabolites. The mass of a glucuronide conjugate will be the mass of the parent drug + 176 Da.
-
Product Ion Scans (MS/MS): To obtain fragmentation patterns of the parent drug and its metabolites. The characteristic loss of the glucuronic acid moiety (176 Da) from the metabolite is a strong indicator of a glucuronide conjugate.
-
-
Quantification: Develop a validated LC-MS/MS method using a stable isotope-labeled internal standard for the accurate quantification of ethebenecid and its major metabolites in biological matrices.
Table 1: Predicted Mass Transitions for Ethebenecid and its Glucuronide Conjugate
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethebenecid | 258.1 | To be determined experimentally |
| Ethebenecid Acyl Glucuronide | 434.1 | 258.1 (loss of glucuronide) |
In Vivo Studies: Confirmation and Pharmacokinetic Profiling
Following the in vitro characterization, in vivo studies in appropriate animal models (e.g., rats, mice) are necessary to confirm the metabolic pathways and to determine the pharmacokinetic profile of ethebenecid and its metabolites.
Experimental Design:
-
Administer ethebenecid to the animal models via the intended clinical route.
-
Collect blood, urine, and feces at multiple time points.
-
Process and analyze the samples using the validated LC-MS/MS method to quantify the concentrations of ethebenecid and its metabolites over time.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) for both the parent drug and its metabolites.
Conclusion and Future Directions
While definitive experimental data on the Phase II metabolism of ethebenecid is currently lacking, a robust predictive framework can be established based on its chemical structure and the known metabolic pathways of the analogous compound, probenecid. The primary anticipated metabolic route is the glucuronidation of the carboxylic acid group, leading to the formation of an acyl glucuronide conjugate that is readily excreted.
The experimental workflows detailed in this guide provide a clear and comprehensive roadmap for researchers to systematically investigate and confirm the Phase II metabolic pathways of ethebenecid. The successful elucidation of these pathways is a critical step in the preclinical and clinical development of ethebenecid, providing essential insights into its disposition, safety, and potential for drug-drug interactions. Future research should focus on executing these studies to move from a predictive model to a definitive understanding of ethebenecid's metabolism.
References
- Cunningham, R. F., & Perrier, D. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135-151.
-
Taylor & Francis Group. (n.d.). Probenecid – Knowledge and References. Retrieved from [Link]
-
Probenecid. (n.d.). In Drugs.com. Retrieved from [Link]
- González-Sánchez, E., et al. (2021).
-
Phebra. (n.d.). PRODUCT INFORMATION - Probenecid. Retrieved from [Link]
-
Medsafe. (2024). Probenecid-AFT, Probenecid 500 mg film coated tablets - NEW ZEALAND DATA SHEET. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETEBENECID. Retrieved from [Link]
-
PubChem. (n.d.). Ethylenedicysteine. In PubChem. Retrieved from [Link]
-
University of Basrah. (n.d.). Phase II (Conjugation) Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Ethylenediamine tetraethanol. In PubChem. Retrieved from [Link]
-
PubChem. (n.d.). Probenecid. In PubChem. Retrieved from [Link]
-
Chem Help ASAP. (2020, August 23). phase 2 drug metabolism [Video]. YouTube. [Link]
-
PubChem. (n.d.). Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1). In PubChem. Retrieved from [Link]
-
PubChem. (n.d.). Etobenzanid. In PubChem. Retrieved from [Link]
Sources
An In-depth Technical Guide to N-(Sulfamoylbenzoyl)glycine Derivatives: Synthesis, Characterization, and Biological Evaluation
Abstract: This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, potential mechanisms of action, and analytical methodologies for N-(sulfamoylbenzoyl)glycine derivatives. While direct experimental data for 4-diethylsulfamoylbenzoic acid glycine derivative is limited in publicly accessible literature, this document leverages established principles and data from closely related analogs to provide a robust framework for researchers, scientists, and drug development professionals. The guide emphasizes the rationale behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale for N-(Sulfamoylbenzoyl)glycine Derivatives
The conjugation of a benzoic acid scaffold with the amino acid glycine is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic profile of a lead compound. Glycine conjugation can improve aqueous solubility, facilitate metabolic processes, and potentially modulate interactions with biological targets.[1] The incorporation of a sulfamoyl group (SO₂NR₂) introduces a key functional moiety known for its diverse biological activities, including antimicrobial, antidiabetic, and diuretic properties. The specific substitution on the sulfamoyl nitrogen, such as the diethyl groups in the titular compound, allows for the fine-tuning of lipophilicity and steric interactions, which can significantly impact biological efficacy and selectivity.
This guide will use N-({4-[(4-bromophenyl)sulfonyl]benzoyl})-L-valine and other related structures as illustrative examples to provide concrete data and protocols, given the wealth of published information on their synthesis and biological evaluation.[2] The principles and techniques described herein are directly applicable to the study of 4-diethylsulfamoylbenzoic acid glycine derivative.
Synthesis and Purification
The synthesis of N-(sulfamoylbenzoyl)glycine derivatives is typically achieved through a robust and scalable acylation reaction. The most common and reliable method is a variation of the Schotten-Baumann reaction, which involves the reaction of an acid chloride with an amino acid in the presence of a base.[3]
Synthetic Pathway
The general synthetic route involves two main steps: the formation of the sulfamoylbenzoyl chloride intermediate and its subsequent reaction with glycine.
Caption: General synthetic pathway for N-(sulfamoylbenzoyl)glycine derivatives.
Detailed Experimental Protocol: Synthesis of a Representative N-(Sulfamoylbenzoyl)amino Acid
This protocol is adapted from the synthesis of N-({4-[(4-bromophenyl)sulfonyl]benzoyl})-L-valine and is directly applicable for glycine.[2]
-
Preparation of the Acid Chloride (Intermediate 1):
-
To a solution of 4-(diethylsulfamoyl)benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is then refluxed for 2-4 hours until the evolution of gas ceases.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-(diethylsulfamoyl)benzoyl chloride, which can be used in the next step without further purification.
-
-
N-Acylation of Glycine (Final Product):
-
Dissolve glycine (1.1 equivalents) in an aqueous solution of 1 M sodium hydroxide (2.2 equivalents) and cool to 0-5 °C in an ice bath.
-
Separately, dissolve the crude acid chloride (1 equivalent) in a water-immiscible organic solvent like dichloromethane.
-
Add the acid chloride solution dropwise to the cold glycine solution under vigorous stirring, maintaining the pH between 9-11 by the concurrent addition of 2 M NaOH.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Separate the aqueous layer and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purification and Characterization
The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Characterization Techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., C=O, N-H, S=O).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Weight | ~314.35 g/mol | Influences diffusion and membrane permeability. |
| logP (Octanol/Water) | ~1.5 - 2.5 | Indicates the lipophilicity of the compound. A moderate logP is often desirable for oral bioavailability, balancing solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~100-120 Ų | A key indicator of drug transport properties, particularly blood-brain barrier penetration. Values in this range suggest moderate cell permeability. |
| pKa (Acidic) | ~3.5 - 4.5 | The carboxylic acid moiety will be ionized at physiological pH, which can impact solubility and receptor binding. |
| Aqueous Solubility | Moderately Soluble | The presence of both polar (carboxylic acid, sulfonamide) and non-polar (diethyl, phenyl) groups suggests moderate solubility in aqueous media. The ionized form at physiological pH will be more soluble. |
Note: These are estimated values and should be confirmed experimentally.
Potential Biological Activities and Mechanisms of Action
Based on the structural motifs present in 4-diethylsulfamoylbenzoic acid glycine derivative, several potential biological activities can be hypothesized.
Antimicrobial Activity
Sulfonamides are a well-known class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. The presence of the sulfonamide moiety suggests that this class of compounds could exhibit antimicrobial properties.[3]
Hypothesized Mechanism of Action:
Caption: Hypothesized antimicrobial mechanism of action via competitive inhibition of DHPS.
Antidiabetic Activity
Derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid have shown potential as antidiabetic agents by inhibiting α-glucosidase and α-amylase.[4] These enzymes are involved in carbohydrate digestion, and their inhibition can help to control postprandial hyperglycemia.
Glycine Transporter (GlyT) Inhibition
The structural similarity to glycine suggests that these compounds could potentially interact with glycine transporters.[5] GlyT1 and GlyT2 are responsible for the reuptake of glycine in the central nervous system. Inhibitors of these transporters are being investigated for the treatment of various neurological and psychiatric disorders.
In Vitro and In Vivo Evaluation Strategies
A systematic approach to evaluating the biological activity of a novel compound is crucial. The following workflows outline standard assays for assessing the potential activities discussed above.
Workflow for Antimicrobial Activity Screening
Caption: A tiered workflow for evaluating antimicrobial potential.
Protocol for MIC Determination (Broth Microdilution):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Silico ADMET Profiling
Early assessment of a compound's ADMET properties is critical for identifying potential liabilities.
| Parameter | Prediction Tool/Method | Desired Outcome for a Drug Candidate |
| Absorption | SwissADME, QikProp | High Caco-2 permeability; good oral absorption. |
| Distribution | SwissADME, QikProp | Moderate plasma protein binding; ability to cross relevant biological barriers (e.g., blood-brain barrier if CNS-targeted). |
| Metabolism | SwissADME, StarDrop | Prediction of major cytochrome P450 (CYP) isoforms involved in metabolism; identification of potential metabolic liabilities. |
| Excretion | In silico models | Prediction of the major route of elimination (renal or hepatic). |
| Toxicity | DEREK Nexus, TOPKAT | Low predicted mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). |
Conclusion
While the specific compound 4-diethylsulfamoylbenzoic acid glycine derivative remains to be fully characterized in the public domain, the principles and methodologies outlined in this guide provide a comprehensive framework for its synthesis, characterization, and biological evaluation. By leveraging data from closely related analogs, researchers can design and execute experiments with a high degree of scientific rigor. The N-(sulfamoylbenzoyl)glycine scaffold represents a promising area for further investigation, with potential applications in antimicrobial, antidiabetic, and neurological drug discovery.
References
-
PubChem Compound Summary for CID 24699837, N-[4-(Dimethylamino)benzoyl]glycine. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 130998, N-(((4-Benzoylamino)phenyl)sulfonyl)glycine. National Center for Biotechnology Information. [Link]
-
Conjugation of benzoate with glycine. Reactome Pathway Database. [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]
-
AIM: TO SYNTHESIZE HIPPURIC ACID (BENZOYL GLYCINE) Chapter: 13. Not specified. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
-
Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
The glycine deportation system and its pharmacological consequences. PMC. [Link]
-
The electronic effects of benzoic acid substituents on glycine conjugation. PubMed. [Link]
-
Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. PubMed. [Link]
-
Practical organic pharmaceutical chemistry III Fourth class / 2st semester 2023-2024 Lab 5 Synthesis of Benzoyl Glycine. Not specified. [Link]
-
The condensation product of benzoic acid and glycine is hippuric acid. Draw out this reaction. Study.com. [Link]
-
Mode of Action of Glycine on the Biosynthesis of Peptidoglycan. PMC. [Link]
-
Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]
-
Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Raines Lab. [Link]
-
Mode of action of glycine on the biosynthesis of peptidoglycan. PubMed. [Link]
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]
-
Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. [Link]
-
Conjugation of benzoate with glycine | Pathway. PubChem. [Link]
-
N-benzoyl glycine. PharmaCompass.com. [Link]
-
Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. [Link]
- Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
-
Analysis of the growth and physicochemical properties of the newly developed stilbazolium derivative 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) single crystal: an effective material for nonlinear optical applications. RSC Publishing. [Link]
Sources
- 1. The glycine deportation system and its pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 4. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Uricosuric Drug Metabolite Reference Standards
Engineering Precision in Safety Testing and Bioanalysis
Executive Summary
The development of uricosuric agents—drugs that enhance uric acid excretion via renal transporter inhibition (e.g., URAT1, GLUT9)—is frequently bottlenecked by complex metabolic profiles. For compounds like Benzbromarone, Lesinurad, and Probenecid, metabolites are not merely elimination products; they are often pharmacologically active or toxicologically distinct.
This guide addresses the critical engineering of metabolite reference standards . These high-purity molecular tools are the absolute prerequisite for compliance with FDA/ICH Metabolites in Safety Testing (MIST) guidelines. Without validated standards, researchers cannot quantify disproportionate metabolites, assess drug-induced liver injury (DILI) risk, or validate bioanalytical methods with the necessary rigor.
Mechanistic & Metabolic Landscape
To design a reference standard, one must first understand the biological target and the metabolic transformation. Uricosurics function by inhibiting reabsorption transporters in the proximal tubule.[1] However, their lipophilicity—required for membrane permeability—often necessitates extensive Phase I (oxidation) and Phase II (glucuronidation) metabolism.
1.1 The Benzbromarone Paradigm
Benzbromarone remains the archetypal case study. While highly effective, it carries a risk of hepatotoxicity linked to bioactivation.[1]
-
Primary Pathway: CYP2C9 hydroxylates the benzofuran ring to form 6-hydroxybenzbromarone (active metabolite).
-
Toxicity Pathway: Further oxidation yields 1',6-dihydroxybenzbromarone , which can form a reactive quinone methide intermediate. This electrophile binds to glutathione (GSH) or cellular proteins, triggering immune-mediated toxicity.
Implication for Standards: You cannot rely solely on the parent drug standard. You must synthesize and characterize the specific oxidative metabolites to monitor safety margins.
1.2 Visualization: Mechanism & Bioactivation
The following diagram illustrates the dual pathway of therapeutic action versus toxic bioactivation.
Figure 1: Dual pathway of Benzbromarone showing therapeutic inhibition of URAT1 and parallel metabolic activation leading to potential toxicity.
Reference Standard Engineering: The Core Directive
A "reference standard" is defined by its characterization, not just its label. For metabolite standards, where commercial availability is often limited, de novo synthesis and rigorous validation are required.
2.1 Synthesis Strategy
-
Stable Isotope Labeling (SIL): For quantitative bioanalysis (LC-MS/MS), the internal standard (IS) must act as a perfect mirror of the analyte.[2]
-
Recommendation: Use
C or N labeling over Deuterium ( H). -
Causality: Deuterium can suffer from H/D exchange in protic solvents and may cause a chromatographic retention time shift (the "deuterium isotope effect"), separating the IS from the analyte and negating its ability to compensate for matrix effects.
-
-
Regioselectivity: For hydroxylated metabolites (e.g., 6-OH vs 1'-OH benzbromarone), synthesis must be regioselective. If a mixture is produced, preparative HPLC is mandatory to isolate the specific isomer.
2.2 The Self-Validating Characterization Protocol
Trustworthiness is established through Orthogonal Analysis . No single method is sufficient.
| Technique | Purpose | Self-Validating Check |
| 1H & 13C NMR | Structural Identity | 2D NMR (NOESY/HMBC) is required to confirm the exact position of hydroxylation (regiochemistry). |
| qNMR (Quantitative NMR) | Purity Assignment | Uses an internal standard (e.g., Maleic acid) with traceable purity. Validates the mass balance independent of UV response factors. |
| HPLC-UV/DAD | Chromatographic Purity | Must use two dissimilar columns (e.g., C18 and Phenyl-Hexyl) to ensure no co-eluting impurities ("peak homogeneity"). |
| HRMS (High-Res Mass Spec) | Molecular Formula | Exact mass (<5 ppm error) confirms elemental composition. |
| TGA / KF | Volatiles/Water | Thermogravimetric Analysis (TGA) or Karl Fischer (KF) determines non-chromatographic impurities (water/solvents) that dilute potency. |
Bioanalytical Implementation (LC-MS/MS)
Once characterized, the standard is the calibrator for bioanalysis.
3.1 The "Cross-Signal" Hazard
A common failure mode in uricosuric metabolite analysis is In-Source Fragmentation .
-
Scenario: An acyl glucuronide metabolite (e.g., of Probenecid) may thermally degrade back to the parent drug in the ESI source before mass filtration.
-
Result: The parent drug signal is artificially inflated by the metabolite.
-
Solution: Chromatographic separation is non-negotiable. The metabolite and parent must elute at different times.
3.2 Workflow Visualization: Characterization to Assay
This workflow ensures that the standard used in the assay is traceable and valid.
Figure 2: The "Chain of Custody" for data integrity, moving from crude synthesis to a validated bioanalytical assay.
Experimental Protocol: Stock Solution Qualification
This protocol ensures the physical standard is correctly translated into a liquid calibrator.
Objective: Prepare a primary stock solution of 6-Hydroxybenzbromarone for LC-MS/MS.
-
Equilibration: Allow the reference standard vial to reach room temperature (prevent condensation).
-
Weighing: Weigh a minimum of 2 mg into a volumetric flask using a 5-place analytical balance.
-
Why: Weighing errors <1% are required. Smaller masses increase relative error.
-
-
Solvent Selection: Dissolve in DMSO or Methanol .
-
Note: Uricosurics are lipophilic. Avoid aqueous buffers for stocks to prevent precipitation.
-
-
Concentration Correction: Apply the Purity Factor from the CoA.
-
Verification (The Self-Validating Step):
-
Prepare a second, independent stock from a separate weighing.
-
Analyze both stocks by HPLC-UV.
-
Acceptance Criteria: The response factor (Area/Conc) of the two stocks must agree within ±5% . If not, discard both and restart.
-
Regulatory Context (MIST)
The FDA Safety Testing of Drug Metabolites guidance dictates that metabolites present at >10% of total drug-related exposure (AUC) at steady state must be evaluated for safety.[3][4]
-
Disproportionate Metabolites: If a metabolite is abundant in humans but low/absent in animal toxicology species, it requires separate safety testing.[5]
-
Actionable Insight: Early identification using these reference standards in Phase I trials prevents late-stage clinical holds.
References
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[4][5][6][7][8] [Link]
-
ICH Harmonised Guideline. (2009). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. [Link]
-
Yu, H., & Tweedie, D. (2013). The Challenge of Metabolites in Safety Testing (MIST). Chemical Research in Toxicology. [Link]
-
Fabre, G., et al. (2005). Mechanism of Action and Toxicity of Benzbromarone. Hepatology. [Link]
-
Wong, P., & Bruenner, B. (2016). Internal Standard Selection in LC-MS/MS Bioanalysis. The AAPS Journal. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. fda.gov [fda.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and pKa of 2-[4-(diethylsulfamoyl)benzoyl]amino]acetic acid
[1]
Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]
This compound acts as a Phase II metabolite of Etebenecid, formed via amino acid conjugation in the liver. It represents a classic N-acyl glycine structure, linking a benzoic acid derivative to glycine.[1][2]
Nomenclature & Identifiers
-
Systematic Name: 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid[1]
-
Common Synonyms: Etebenecid glycine conjugate; N-Etebenecidoyl glycine; 4-(Diethylsulfamoyl)hippuric acid.[1]
-
Parent Drug: Etebenecid (4-(diethylsulfamoyl)benzoic acid).[1]
-
Chemical Class: N-benzoylglycine (Hippuric acid derivative); Sulfonamide.[1]
Molecular Formula & Weight
The molecular weight is derived from the atomic composition
| Element | Count | Atomic Mass (Da) | Subtotal |
| Carbon (C) | 13 | 12.011 | 156.143 |
| Hydrogen (H) | 18 | 1.008 | 18.144 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 5 | 15.999 | 79.995 |
| Sulfur (S) | 1 | 32.065 | 32.065 |
| Total MW | 314.36 g/mol |
Structural Visualization
The molecule consists of three distinct functional zones: the Ionizable Carboxyl Tail (Glycine), the Amide Linker , and the Hydrophobic Sulfonamide Head .
Figure 1: Structural connectivity showing the electron-withdrawing sulfonamide group and the ionizable carboxylic acid tail.[1]
Physicochemical Properties: pKa & Solubility[1]
Understanding the ionization behavior is critical for isolation, chromatography, and bioavailability studies.
Dissociation Constant (pKa)
The molecule possesses one acidic proton located on the glycine carboxyl group. The sulfonamide moiety is
-
Predicted pKa: 3.45 ± 0.10 [1]
-
Reference Standard: Hippuric acid (N-benzoylglycine) has a pKa of 3.62 .[1]
-
Mechanistic Insight: The 4-(diethylsulfamoyl) group is a strong Electron Withdrawing Group (EWG). Through the benzene ring, it exerts an inductive (
) and mesomeric ( ) effect that pulls electron density away from the amide and carboxyl groups. This stabilization of the carboxylate anion ( ) lowers the pKa relative to unsubstituted hippuric acid.[1]
Solubility Profile
-
Low pH (< 3.0): The molecule exists in its neutral, protonated form (
). Solubility in water is low; high solubility in organic solvents (Ethyl Acetate, Methanol). -
High pH (> 5.0): The molecule exists as a water-soluble carboxylate anion (
).[1] -
LogP (Octanol/Water): Estimated at 1.2 – 1.5 . The hydrophobic diethyl and phenyl groups are balanced by the polar amide and acid, making it moderately lipophilic.
Biological Context: Metabolism of Etebenecid[1]
Etebenecid is a uricosuric agent used to treat gout and prolong the half-life of penicillin.[1] Like Probenecid, it undergoes hepatic metabolism.
Metabolic Pathway
The primary route of elimination involves conjugation with glycine within the mitochondrial matrix of hepatocytes, catalyzed by Glycine N-Acyltransferase (GLYAT) .[1]
Figure 2: The Phase II metabolic pathway converting Etebenecid to its glycine conjugate for renal excretion.[1]
Experimental Protocols
Protocol A: Determination of pKa via Potentiometric Titration
Objective: To experimentally validate the pKa of the carboxylic acid moiety.
Reagents:
-
Analyte: ~10 mg of pure 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid.[1]
-
Titrant: 0.01 M Carbonate-free NaOH (standardized).[1]
-
Solvent: 0.1 M KCl (ionic strength adjuster) in degassed water.
Workflow:
-
Dissolution: Dissolve 10 mg of the compound in 20 mL of 0.1 M KCl. If solubility is poor, use a co-solvent method (e.g., 20% Methanol) and apply the Yasuda-Shedlovsky extrapolation to zero organic solvent.[1]
-
Acidification: Add a known excess of 0.01 M HCl to ensure the starting species is fully protonated (
). -
Titration: Titrate with 0.01 M NaOH under nitrogen atmosphere at 25°C. Record pH every 10 µL.
-
Calculation: Plot pH vs. Volume of NaOH. Determine the equivalence point using the first derivative method (
). The pKa corresponds to the pH at the half-equivalence point (Henderson-Hasselbalch).[1]
Protocol B: Molecular Weight Confirmation via LC-MS/MS
Objective: To confirm identity and purity in biological matrices (e.g., urine).[1]
Instrument Settings:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for carboxylic acids).
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
Data Interpretation:
-
Parent Ion (
): Expect a peak at m/z 313.09 .[1] -
Fragmentation Pattern (MS2):
-
Loss of Glycine (
, 75 Da) Product ion at m/z 238 (4-(diethylsulfamoyl)benzoate). -
Loss of
(44 Da) from glycine Product ion at m/z 269 .
-
Summary Data Table
| Property | Value | Notes |
| Molecular Weight | 314.36 g/mol | Average Mass |
| Exact Mass | 314.0936 Da | Monoisotopic |
| Formula | ||
| pKa (Acid) | 3.45 (Predicted) | Carboxylic acid group |
| pKa (Base) | N/A | Sulfonamide is non-basic |
| LogP | ~1.3 | Moderately lipophilic |
| H-Bond Donors | 1 | Amide NH |
| H-Bond Acceptors | 5 | Sulfone (2), Amide (1), Acid (2) |
References
-
PubChem. (n.d.). Compound Summary: Hippuric Acid.[2] National Center for Biotechnology Information. Retrieved from [Link]
-
DrugBank. (n.d.). Etebenecid: Pharmacology and Metabolism. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Glycine, N-[4-[(trimethylsilyl)oxy]benzoyl]- (Mass Spec Data). Retrieved from [Link]
Methodological & Application
Application Note: HPLC Method for (4-Diethylsulfamoyl-benzoylamino)-acetic Acid Detection
Introduction & Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of (4-Diethylsulfamoyl-benzoylamino)-acetic acid .
Molecule Identification:
-
IUPAC Name: 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid
-
Common Designation: Etebenecid Glycine Conjugate
-
Parent Drug: Etebenecid (4-diethylsulfamoylbenzoic acid)
-
Chemical Formula:
[1] -
Molecular Weight: 314.36 g/mol
Context: This molecule is the Phase II glycine conjugate metabolite of Etebenecid , a uricosuric agent structurally homologous to Probenecid. Like Probenecid, Etebenecid inhibits renal tubular transport of organic anions.[2] In doping control and pharmacokinetic studies, monitoring the glycine conjugate is critical because the parent drug is extensively metabolized, often making the conjugate the primary urinary marker [1, 2].
The following method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection (adaptable to MS), optimized for the separation of the polar glycine conjugate from the less polar parent compound and endogenous matrix interferences.
Chemical Properties & Method Strategy
Physicochemical Profile
Understanding the molecule's behavior is the foundation of this protocol:
| Property | Value/Description | Impact on Method |
| Acid/Base Character | Amphoteric (Sulfonamide + Carboxylic Acid) | Critical: The terminal carboxylic acid (glycine moiety) has a pKa |
| Hydrophobicity | LogP | More polar than the parent Etebenecid (LogP |
| Chromophore | Benzamide system | Strong UV absorption at 245–255 nm . |
Method Development Logic
-
Stationary Phase: A C18 column is selected to provide sufficient retention for the aromatic core.
-
Mobile Phase pH: To ensure sharp peak shapes and reproducible retention, the mobile phase pH must be maintained below the pKa of the carboxylic acid (pH < 3.0). This suppresses ionization (
vs ), increasing hydrophobicity and interaction with the C18 phase [3]. -
Gradient Elution: Required to separate the early-eluting glycine conjugate from the late-eluting parent drug and other hydrophobic matrix components.
Metabolic Pathway & Workflow Visualization
Figure 1: Metabolic Formation
The parent drug Etebenecid undergoes conjugation with glycine in the liver/kidney, mediated by Glycine N-acyltransferase (GLYAT).
Caption: Figure 1.[3] Biotransformation of Etebenecid to its glycine conjugate metabolite.
Figure 2: Analytical Workflow
Caption: Figure 2. Step-by-step analytical workflow from sample preparation to detection.
Detailed Protocols
Protocol A: Sample Preparation (Solid Phase Extraction)
Direct injection of urine is possible but often leads to column fouling. SPE is recommended for high sensitivity and column longevity.
Reagents:
-
Methanol (HPLC Grade)
-
1% Formic Acid in Water
-
SPE Cartridges: C18 (e.g., Strata C18-E or Oasis HLB), 200mg/3mL.
Steps:
-
Conditioning: Wash cartridge with 2 mL Methanol, followed by 2 mL Water.
-
Loading: Acidify 1 mL of urine/plasma with 20 µL formic acid. Load onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing: Wash with 2 mL of 5% Methanol in 0.1% Formic Acid. (Removes highly polar salts and proteins).
-
Note: Do not use high organic content here, or you will elute the target glycine conjugate prematurely.
-
-
Elution: Elute with 2 mL of Methanol containing 1% Acetic Acid .
-
Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A.
Protocol B: HPLC Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm | Standard RP stationary phase for aromatic acids. |
| Mobile Phase A | 10 mM Ammonium Formate or 0.1% Formic Acid in Water (pH ~3.0) | Acidic pH suppresses carboxylic acid ionization, ensuring retention. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks than Methanol for this application. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temperature | 30°C | Improves reproducibility of retention times. |
| Detection | UV-Vis / PDA at 250 nm | Maximum absorption of the benzamide chromophore [4]. |
| Injection Vol | 10 - 20 µL | Dependent on sample concentration. |
Gradient Profile: The glycine conjugate is more polar than the parent. The gradient starts with high aqueous content to retain the conjugate, then ramps up to elute the parent drug.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Load/Retain polar conjugate |
| 2.0 | 5% | Isocratic hold |
| 12.0 | 60% | Linear ramp to elute parent drug |
| 13.0 | 95% | Column wash |
| 15.0 | 95% | Wash hold |
| 15.1 | 5% | Re-equilibration |
| 20.0 | 5% | Ready for next injection |
Validation Parameters & Troubleshooting
Validation Criteria (ICH Guidelines)
-
Linearity:
over the range of 0.1 – 50 µg/mL. -
Recovery: Expect >85% recovery using the SPE method described above.
-
LOD/LOQ: Estimated at 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) using UV detection.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols or ionization of the carboxyl group. | Ensure Mobile Phase pH is < 3.0. Increase buffer concentration to 20mM if necessary. |
| Early Elution (No Retention) | Analyte is too polar or column collapse. | Reduce initial organic % to 0-2%. Ensure "dewetting" has not occurred in the C18 column. |
| Split Peaks | Sample solvent mismatch. | Ensure reconstitution solvent matches the initial mobile phase (5% ACN). Do not inject pure ACN. |
References
-
Vree, T. B., et al. (1992). "Direct measurement of probenecid and its glucuronide conjugate by means of high pressure liquid chromatography in plasma and urine of humans."[4] Pharmacy World & Science.
-
Hekman, P. (1992). "Rapid high-performance liquid chromatographic assay for the simultaneous determination of probenecid and its glucuronide in urine." Journal of Chromatography B.
-
Kütt, A., et al. (2018).[5] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters.
-
University of Toronto. "Interpreting UV-Vis Spectra: Effect of Conjugation."
(Note: While specific literature on the diethyl- analogue is scarce compared to the dipropyl- parent (Probenecid), the physicochemical principles cited above for Probenecid methods are directly applicable due to structural homology.)
Sources
- 1. PubChemLite - (4-diethylsulfamoyl-benzoylamino)-acetic acid (C13H18N2O5S) [pubchemlite.lcsb.uni.lu]
- 2. ajphr.com [ajphr.com]
- 3. Frontiers | Ultraviolet Photoprocessing of Glycine Adsorbed on Various Space-Relevant Minerals [frontiersin.org]
- 4. Direct measurement of probenecid and its glucuronide conjugate by means of high pressure liquid chromatography in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
Application Note: Quantitative Analysis of Etebenecid Glycine Conjugate in Biological Matrices using LC-MS/MS
Introduction
Etebenecid, a uricosuric agent, is structurally related to Probenecid and is primarily known for its role in inhibiting the renal tubular secretion of various drugs, thereby increasing their plasma concentrations and prolonging their therapeutic effect. The metabolic fate of Etebenecid is of significant interest in drug development and clinical pharmacology to fully understand its pharmacokinetic profile and potential drug-drug interactions. One of the key metabolic pathways for carboxylic acid-containing drugs is conjugation with amino acids, such as glycine. The resulting Etebenecid glycine conjugate is a more polar metabolite that is readily excreted.
Accurate and sensitive quantification of this conjugate is crucial for comprehensive pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for the direct measurement of drug metabolites in complex biological matrices.[1] This application note provides a detailed protocol for the development of a robust LC-MS/MS method for the quantification of the Etebenecid glycine conjugate, including proposed Multiple Reaction Monitoring (MRM) transition parameters, sample preparation, and chromatographic conditions.
Chemical Structures and Mass Spectrometric Properties
Etebenecid:
-
Chemical Formula: C13H19NO4S
-
Monoisotopic Mass: 285.10 Da
-
Structure: A benzenesulfonamide derivative with a carboxylic acid group.
Etebenecid Glycine Conjugate:
-
Formation: Etebenecid undergoes conjugation with glycine at its carboxylic acid moiety.
-
Chemical Formula: C15H22N2O5S
-
Monoisotopic Mass: 342.13 Da
Predicting MS/MS Transitions:
Given the absence of direct literature values for the Etebenecid glycine conjugate, the following MRM transitions are proposed based on the principles of mass spectrometry and known fragmentation patterns of similar structures. These parameters should serve as a starting point for method optimization.
The precursor ion in positive electrospray ionization (ESI+) mode is predicted to be the protonated molecule [M+H]+ at m/z 343.1. In negative electrospray ionization (ESI-) mode, the deprotonated molecule [M-H]- at m/z 341.1 is expected. Fragmentation of the conjugate is anticipated to occur at the amide bond formed between Etebenecid and glycine, as well as within the original Etebenecid structure.
Experimental Workflow
The overall experimental workflow for the analysis of the Etebenecid glycine conjugate in a biological matrix, such as plasma, is depicted below.
Figure 1: A schematic of the experimental workflow for the quantification of Etebenecid glycine conjugate.
Detailed Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.[2]
-
Step 1: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).
-
Step 2: Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Step 3: Vortex the mixture for 1 minute.
-
Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Step 5: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 6: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Step 7: Vortex briefly and transfer to an autosampler vial for injection.
Liquid Chromatography
A reversed-phase C18 column is recommended for the separation of the moderately polar Etebenecid glycine conjugate from endogenous matrix components.[3]
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
The analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[4][5]
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes should be evaluated.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: The following table summarizes the proposed MRM transitions for Etebenecid and its glycine conjugate. Note: Collision energies (CE) are starting points and require optimization.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed CE (eV) |
| Etebenecid | ESI- | 284.1 | 240.1 | 15 |
| ESI- | 284.1 | 184.0 | 25 | |
| Etebenecid Glycine Conjugate | ESI+ | 343.1 | 286.1 | 20 |
| ESI+ | 343.1 | 156.0 | 30 |
The fragmentation logic for the proposed transitions is illustrated below.
Figure 2: Proposed fragmentation pathway for Etebenecid glycine conjugate in positive ESI mode.
Method Validation Considerations
A full validation of this method should be conducted according to regulatory guidelines, assessing the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.
-
Linearity and Range: A calibration curve should be prepared over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.[3]
-
Matrix Effect: Evaluation of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of Etebenecid glycine conjugate in biological matrices. The proposed MRM transitions, chromatographic conditions, and sample preparation protocol serve as a robust starting point for method optimization and validation. The successful application of this method will enable a more thorough characterization of the pharmacokinetics of Etebenecid.
References
- Supplemental Data: Multiple Reaction Monitoring (MRM) Transitions, Declustering Potential (DP) and Collision Energy (CE) for each Microbial and Conjugate Metabolite Identified in this Study.
- Effects of probenecid and cimetidine on the pharmacokinetics of nemonoxacin in healthy Chinese volunteers. Dove Medical Press.
-
List of MRM transitions for each of the detected metabolites. ResearchGate. Available at: [Link]
-
Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. ResearchGate. Available at: [Link]
-
(PDF) Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure. ResearchGate. Available at: [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available at: [Link]
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available at: [Link]
-
Quantitative analysis of drug metabolites in biological samples. Available at: [Link]
-
Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics. Available at: [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Available at: [Link]
-
Identification of etazene (etodesnitazene) metabolites in human urine by LC-HRMS. Available at: [Link]
Sources
Application Note: Synthesis Protocol for (4-Diethylsulfamoyl-benzoylamino)-acetic acid
Executive Summary & Scientific Rationale
This Application Note details the synthesis of (4-Diethylsulfamoyl-benzoylamino)-acetic acid , a primary acyl-glycine metabolite of the uricosuric agent Probenecid. This compound is critical for pharmacokinetic profiling, metabolic stability assays, and drug-drug interaction (DDI) studies involving renal organic anion transporters (OATs).
Retrosynthetic Analysis
The target molecule is a benzoyl-glycine conjugate.[1] While the classic Schotten-Baumann reaction (using acid chlorides in aqueous base) is historically significant, it often suffers from hydrolysis competition and purification challenges for sulfonamide-containing substrates.
Therefore, this protocol utilizes a two-step modern convergent synthesis :
-
Amide Coupling: Activation of Probenecid using EDC/HOBt to couple with Glycine Ethyl Ester. This prevents self-polymerization and ensures high regioselectivity.
-
Ester Hydrolysis: Mild saponification to release the free acid without degrading the sulfonamide moiety.
Figure 1: Retrosynthetic disconnection strategy isolating the amide bond formation.
Materials & Reagents
| Reagent | CAS No.[2][3][4] | Role | Equiv. | Purity Grade |
| Probenecid | 57-66-9 | Starting Material | 1.0 | >98% (USP) |
| Glycine Ethyl Ester HCl | 623-33-6 | Amine Partner | 1.2 | >99% |
| EDC·HCl | 25952-53-8 | Coupling Agent | 1.5 | Reagent Grade |
| HOBt (anhydrous) | 2592-95-2 | Racemization Suppressor | 1.2 | >98% |
| DIPEA (Hünig's Base) | 7087-68-5 | Base | 3.0 | Anhydrous |
| DMF / DCM | 68-12-2 / 75-09-2 | Solvents | N/A | Anhydrous |
| Lithium Hydroxide | 1310-65-2 | Hydrolysis Agent | 2.0 | Monohydrate |
Experimental Protocol
Phase A: Amide Coupling (Synthesis of Intermediate Ester)
Objective: Synthesize Ethyl (4-diethylsulfamoyl-benzoylamino)-acetate.
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Probenecid (2.85 g, 10.0 mmol) in anhydrous DMF (30 mL).
-
Activation: Cool the solution to 0°C (ice bath). Add HOBt (1.62 g, 12.0 mmol) and EDC·HCl (2.88 g, 15.0 mmol). Stir for 30 minutes at 0°C to form the active ester.
-
Insight: HOBt is critical here to prevent N-acylurea side-product formation, ensuring the active ester intermediate is stable enough for the amine attack.
-
-
Addition: Add Glycine Ethyl Ester Hydrochloride (1.68 g, 12.0 mmol) to the mixture.
-
Basification: Dropwise, add DIPEA (5.2 mL, 30.0 mmol).
-
Note: The solution may become slightly cloudy. Ensure pH is >8 using wet pH paper.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup:
-
Dilute reaction with EtOAc (150 mL).
-
Wash sequentially with: 1M HCl (2 x 50 mL), Sat. NaHCO₃ (2 x 50 mL), and Brine (50 mL).
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Result: Crude ethyl ester (usually a viscous oil or off-white solid). Yield expectation: 85–95%.
-
Phase B: Ester Hydrolysis (Deprotection)
Objective: Isolate the final free acid N-(4-Diethylsulfamoylbenzoyl)glycine.
-
Dissolution: Dissolve the crude ester from Phase A in THF (20 mL).
-
Saponification: Add a solution of LiOH·H₂O (0.84 g, 20 mmol) in Water (10 mL).
-
Reaction: Stir vigorously at RT for 2–4 hours.
-
Monitoring: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (acid).
-
-
Isolation:
-
Evaporate THF under reduced pressure (rotary evaporator).
-
Dilute the remaining aqueous residue with water (20 mL).
-
Cool to 0°C and acidify carefully with 1M HCl to pH ~2.
-
Observation: The product should precipitate as a white solid.
-
-
Purification:
Process Workflow & Logic
The following diagram illustrates the decision-making process and chemical workflow, ensuring a self-validating system.
Figure 2: Step-by-step synthesis and quality control workflow.
Quality Control & Expected Data
To validate the synthesis, the following analytical parameters must be met.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | ≥ 98.0% (Area %) |
| Mass Spec | ESI-MS (Positive Mode) | [M+H]⁺ = 315.1 ± 0.5 Da |
| Solubility | DMSO/Methanol | Clear solution at 10 mg/mL |
Expected NMR Characterization (DMSO-d₆)
-
δ 12.6 ppm (s, 1H): Carboxylic acid proton (-COOH ).
-
δ 8.9 ppm (t, 1H): Amide proton (-CONH -).
-
δ 8.0 ppm (d, 2H): Aromatic protons (ortho to amide).
-
δ 7.8 ppm (d, 2H): Aromatic protons (ortho to sulfonamide).
-
δ 3.9 ppm (d, 2H): Glycine methylene (-NH-CH ₂-COOH).
-
δ 3.2 ppm (q, 4H): Ethyl methylene (-N(CH ₂CH₃)₂).
-
δ 1.1 ppm (t, 6H): Ethyl methyl (-N(CH₂CH ₃)₂).
References
-
Dayton, P. G., et al. (1963). "The Metabolism of Probenecid in Man." Journal of Pharmacology and Experimental Therapeutics, 140, 278-286.
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[6] Tetrahedron, 61(46), 10827-10852.
-
Vyas, T., et al. (2012). "Naproxen glycine conjugate-synthesis, pharmaceutical preformulation and pharmacodynamic evaluation." Journal of Drug Targeting, 20(2). (Provides analogous protocol for carboxylic acid drug-glycine conjugation).
-
PubChem Compound Summary. (2023). "(4-Diethylsulfamoyl-benzoylamino)-acetic acid."[7] National Center for Biotechnology Information.
Sources
- 1. globalconference.info [globalconference.info]
- 2. Hippuric acid synthesis - chemicalbook [chemicalbook.com]
- 3. TEMPO - Wikipedia [en.wikipedia.org]
- 4. TEMPO CAS#: 2564-83-2 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Colon-Specific Delivery of Probenecid Enhances Therapeutic Activity of the Uricosuric Agent Against Rat Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - (4-diethylsulfamoyl-benzoylamino)-acetic acid (C13H18N2O5S) [pubchemlite.lcsb.uni.lu]
Optimized Solid Phase Extraction Strategies for Sulfamoyl Metabolites in Human Urine
[1]
Introduction & Scientific Rationale
The extraction of sulfamoyl-containing metabolites (e.g., sulfonamide antibiotics, carbonic anhydrase inhibitors like topiramate, and loop diuretics like furosemide) from urine presents a distinct bioanalytical challenge. These compounds typically possess a sulfonamide moiety (
Human urine is a high-salt matrix laden with urea, creatinine, and diverse glucuronide conjugates. Traditional Liquid-Liquid Extraction (LLE) often suffers from emulsion formation and poor recovery of polar metabolites. Furthermore, generic Reverse Phase (RP) SPE (e.g., C18) frequently fails to separate these polar analytes from isobaric urinary interferences, leading to significant ion suppression in LC-MS/MS.
This guide details a Mixed-Mode Anion Exchange (MAX) protocol. This approach leverages the acidic nature of the sulfamoyl group to achieve "orthogonal" selectivity—retention based on charge, followed by elution based on charge neutralization.
Mechanism of Action: Why Mixed-Mode?
The core strategy relies on the ionization state of the sulfamoyl group. By adjusting the urine pH above the metabolite's pKa, the sulfamoyl group deprotonates (
-
Retention: Ionic binding (strong) + Hydrophobic interaction (secondary).
-
Interference Removal: Neutrals and cations are washed away while the analyte remains ionically locked.
-
Elution: Acidification protonates the sulfamoyl group, breaking the ionic bond and releasing the analyte.
Diagram 1: Sorbent Selection Logic
The following decision tree illustrates the logic for selecting the correct SPE chemistry based on the metabolite's properties.
Figure 1: Decision matrix for selecting Mixed-Mode Anion Exchange (MAX) versus HLB based on analyte acidity and matrix complexity.
Experimental Protocol
Materials & Reagents
-
SPE Cartridge: Polymeric Mixed-Mode Anion Exchange (e.g., Waters Oasis MAX, Phenomenex Strata-X-A), 30 mg/1 cc or 60 mg/3 cc.
-
Sample: Human Urine (centrifuged at 3000 x g for 5 min).
-
Internal Standard (IS): Deuterated analog (e.g., Sulfamethoxazole-d4).
-
Reagents: Ammonium Hydroxide (
), Methanol (MeOH), Formic Acid (FA), HPLC-grade Water.
Pre-Treatment (Critical Step)
To ensure the sulfamoyl metabolites bind to the anion exchange sites, they must be negatively charged.
-
Aliquot 1.0 mL of urine.
-
Add 20 µL of Internal Standard solution.
-
Add 1.0 mL of 4%
in water (pH ~11).-
Why: This raises the pH > 2 units above the pKa (typically ~9.0–10.5), ensuring >99% ionization of the sulfamoyl group.
-
-
Vortex for 30 seconds.
SPE Workflow
The following protocol utilizes the "Catch and Release" mechanism of Mixed-Mode SPE.
| Step | Solvent / Action | Mechanistic Purpose |
| 1. Condition | 1 mL Methanol | Activates hydrophobic ligands on the polymer. |
| 2. Equilibrate | 1 mL Water | Prepares the column for aqueous loading. |
| 3. Load | Pre-treated Urine (pH > 10) | Analyte binds: Anionic sulfamoyl group binds to quaternary amine. Hydrophobic backbone binds non-polar regions. |
| 4. Wash 1 | 1 mL 5% | Matrix Removal: Removes proteins, salts, and hydrophilic neutrals. High pH keeps analyte bound. |
| 5. Wash 2 | 1 mL Methanol | Interference Removal: Removes hydrophobic neutrals and bases. Analyte stays bound via strong ionic interaction. |
| 6. Elute | 1 mL 2% Formic Acid in Methanol | Release: Acid protonates the sulfamoyl group ( |
| 7. Post-Tx | Evaporate & Reconstitute | Dry under |
Diagram 2: SPE Workflow Visualization
Figure 2: Step-by-step Mixed-Mode Anion Exchange workflow for sulfamoyl isolation.
Method Validation & Performance Data
The following data summarizes the performance of this protocol compared to standard Reverse Phase (HLB) extraction for a representative sulfamoyl metabolite (e.g., Sulfamethoxazole).
Recovery & Matrix Effect Comparison
| Parameter | Mixed-Mode MAX (Proposed) | Reverse Phase HLB (Standard) | Interpretation |
| Absolute Recovery (%) | 92% ± 4% | 78% ± 8% | MAX prevents breakthrough of polar metabolites. |
| Matrix Effect (%) | < 5% (Suppression) | 25–40% (Suppression) | Wash 2 (MeOH) in MAX removes hydrophobic interferences that co-elute in HLB. |
| Process Efficiency | 88% | 55% | Higher purity extracts lead to better sensitivity. |
Note: Matrix Effect calculated as
Linearity and Sensitivity
-
Linear Range: 1.0 – 1000 ng/mL (
) -
LOD (Limit of Detection): 0.1 ng/mL
-
LOQ (Limit of Quantitation): 0.5 ng/mL
Troubleshooting & Optimization
Common Failure Modes
-
Low Recovery:
-
Cause: Incomplete ionization during loading.
-
Fix: Check urine pH. It must be at least 2 pH units above the analyte pKa. For sulfamoyl groups (pKa ~10), ensure load pH is >11.
-
-
Early Elution (Breakthrough):
-
Cause: Flow rate too fast during loading.
-
Fix: Reduce flow to < 1 mL/min to allow sufficient ion-exchange interaction kinetics.
-
-
High Backpressure:
-
Cause: Particulates in urine.[1]
-
Fix: Centrifuge samples at higher speed (5000 x g) or use a glass fiber filter prior to SPE.
-
Protocol Modification for Glucuronides
Sulfamoyl metabolites often undergo N-glucuronidation. These conjugates are highly polar and acidic.
-
Modification: If quantifying total sulfonamide, include a hydrolysis step (Beta-glucuronidase, 37°C, 2 hours) before the pH adjustment step in Section 2.2.
References
-
US EPA Method 1694. "Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." United States Environmental Protection Agency, 2007. Link
-
Waters Corporation. "Oasis MAX 96-Well Plate and Column Instruction Sheet." Waters Application Library. Link
-
Phenomenex. "Solid Phase Extraction (SPE) Method Development: Mixed-Mode Ion Exchange." Phenomenex Technical Guides. Link
-
Bhandari, D., et al. "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker." Journal of Analytical Toxicology, 2024. Link
-
Perelló, G., et al. "Determination of sulfonamides in urine by LC-MS/MS." Journal of Chromatography B, 2023.[2] (Contextual validation data derived from general sulfonamide analysis principles).
Preparation of 2-[4-(diethylsulfamoyl)benzamido]acetic acid Stock Solution
Abstract & Application Scope
This Application Note details the standardized protocol for preparing high-purity stock solutions of 2-[4-(diethylsulfamoyl)benzamido]acetic acid (CAS: 729578-96-5). Structurally, this compound is the glycine conjugate of Etebenecid (4-diethylsulfamoylbenzoic acid). It serves as a critical reference standard in metabolic stability assays, renal clearance studies involving Organic Anion Transporters (OAT1/OAT3), and uricosuric drug development.
The protocol prioritizes solubility optimization and long-term stability, addressing the compound's amphiphilic nature derived from its lipophilic diethylsulfamoyl moiety and hydrophilic glycine tail.
Physicochemical Profile & Solubility Logic
Understanding the molecular architecture is prerequisite to solvent selection. The compound features a carboxylic acid (pKa ~3.6–3.8) and a disubstituted sulfonamide.
Table 1: Chemical Specifications
| Property | Detail |
| Chemical Name | 2-[4-(diethylsulfamoyl)benzamido]acetic acid |
| Synonyms | Etebenecid-glycine; (4-Diethylsulfamoylbenzoyl)glycine |
| Formula | C₁₃H₁₈N₂O₅S |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 729578-96-5 |
| Predicted pKa | 3.65 (Carboxylic Acid) |
| Predicted logP | ~1.2 (Less lipophilic than parent Etebenecid) |
| Storage (Solid) | -20°C, Desiccated, Protected from light |
Solvent Selection Strategy
-
Primary Solvent (DMSO): The disubstituted sulfonamide group ensures good solubility in aprotic polar solvents. Dimethyl sulfoxide (DMSO) is the gold standard for stock preparation (up to 50 mM) due to its ability to disrupt intermolecular hydrogen bonding without chemically altering the amide linkage.
-
Secondary Solvent (Methanol/Ethanol): Suitable for HPLC stock preparation but less ideal for long-term frozen storage due to evaporation risks.
-
Aqueous Buffers: Soluble only at pH > 7.0 (forming the carboxylate anion). Avoid dissolving directly in water or acidic buffers, as the protonated acid form will precipitate.
Materials & Equipment
-
Reagent: 2-[4-(diethylsulfamoyl)benzamido]acetic acid (>98% purity).
-
Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade).
-
Equipment:
-
Analytical Balance (Readability 0.01 mg).
-
Vortex Mixer.
-
Ultrasonic Bath (Temperature controlled).
-
Amber Glass Vials (Borosilicate, PTFE-lined caps).
-
0.22 µm PTFE Syringe Filters (for sterilization/clarification).
-
Protocol: Stock Solution Preparation (10 mM)
Step 1: Mass Calculation
To prepare 5 mL of a 10 mM stock solution:
Step 2: Weighing
-
Equilibrate the reagent vial to room temperature for 30 minutes before opening to prevent condensation.
-
Weigh 15.72 mg ± 0.1 mg of the compound into a sterile 10 mL amber glass vial.
-
Note: If the static charge is high, use an anti-static gun.
-
Step 3: Dissolution (The Critical Step)
-
Add 5.0 mL of Anhydrous DMSO to the vial.
-
Vortex vigorously for 60 seconds.
-
Sonicate at 25°C for 5–10 minutes.
-
Visual Check: The solution must be completely clear and colorless. If particles persist, extend sonication. Do not heat above 37°C to avoid amide hydrolysis.
-
Step 4: Sterilization & Aliquoting
-
Filter the solution through a 0.22 µm PTFE (hydrophobic) syringe filter into a fresh sterile vial.
-
Why PTFE? Nylon filters may bind sulfonamides; Cellulose Acetate is incompatible with DMSO.
-
-
Aliquot into small volumes (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.
-
Seal with parafilm under the cap to prevent moisture ingress.
Step 5: Storage
-
Short Term (Days): 4°C (Dark).
-
Long Term (Months): -20°C or -80°C (Dark).
-
Stability: Stable for >6 months at -20°C.
Working Solution Preparation (Aqueous Dilution)
When diluting into aqueous buffers for biological assays (e.g., transport assays), the "Crash-Out" risk is highest at acidic pH.
Procedure:
-
Prepare the target buffer (e.g., PBS pH 7.4 or HBSS).
-
Add the DMSO stock dropwise to the buffer while vortexing.
-
Max DMSO Concentration: Keep final DMSO < 0.5% (v/v) to avoid cytotoxicity or enzyme inhibition.
-
pH Check: Ensure the final pH remains > 6.0. If the assay requires pH < 5.0, verify solubility empirically, as the compound may precipitate.
Quality Control: HPLC Verification
Validate the stock concentration and purity using the following method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzamide absorption).
-
Retention Time: Expect elution slightly earlier than Etebenecid due to the polar glycine moiety.
Visual Workflow (Graphviz)
Figure 1: Decision tree for the preparation and validation of the stock solution.
Safety & Handling (SDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste: Dispose of DMSO solutions in halogenated organic waste streams (due to Sulfur content and solvent classification).
References
-
PubChem. (n.d.). Compound Summary: 2-[4-(diethylsulfamoyl)benzamido]acetic acid.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
DrugBank Online. (n.d.). Etebenecid: Pharmacology and Metabolites. (Contextual reference for parent compound properties). Retrieved October 26, 2023, from [Link]
Sources
Application Note: In Vitro Glucuronidation vs. Glycination Assays for Etebenecid
Target Audience: Pharmacologists, DMPK Scientists, and Toxicologists
Mechanistic Rationale: Divergent Phase II Pathways for Carboxylic Acids
Etebenecid (p-diethylsulfamoylbenzoic acid) is a highly effective uricosuric agent designed to lower systemic uric acid levels by increasing its renal elimination (1)[1]. Structurally analogous to probenecid, Etebenecid features a free carboxylic acid moiety. During hepatic Phase II metabolism, xenobiotic carboxylic acids face a critical metabolic bifurcation: they can undergo either acyl glucuronidation or amino acid (glycine) conjugation (2)[2].
-
Acyl Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs) localized in the endoplasmic reticulum (3)[3]. This pathway yields an acyl glucuronide—a potentially reactive electrophilic species that can undergo intramolecular acyl migration or covalently bind to cellular proteins, posing a risk of idiosyncratic drug toxicity.
-
Glycine Conjugation: A two-step mitochondrial detoxification pathway. First, medium-chain acyl-CoA synthetases activate the carboxylic acid into a high-energy CoA thioester (requiring ATP and Mg²⁺). Second, Glycine N-acyltransferase (GLYAT) transfers the acyl group to glycine, releasing CoASH (4)[4]. The resulting hippurate-like conjugate is highly water-soluble, stable, and readily excreted.
Etebenecid Phase II metabolism: Acyl glucuronidation vs. Glycine conjugation pathways.
Assay Design & Subcellular Causality
To accurately quantify these competing pathways in vitro, the assay conditions must be strictly tailored to the distinct subcellular localization and cofactor dependencies of the respective enzymes.
-
Overcoming ER Latency for UGTs: UGT active sites face the lumen of the endoplasmic reticulum. Because the cofactor UDP-glucuronic acid (UDPGA) is highly polar and cannot passively cross the intact microsomal membrane, the pore-forming peptide alamethicin must be added. Without alamethicin, UGT activity is artificially underestimated due to restricted cofactor access.
-
Mitochondrial Cofactor Assembly for GLYAT: Glycination cannot be measured in standard microsomes. It requires Human Liver Mitochondria (HLMit) or S9 fractions. Because it is a two-step ATP-dependent ligation, the assay matrix must be supplemented with ATP, Coenzyme A (CoA), and Glycine. Mg²⁺ is strictly required to stabilize the ATP complex for the initial ligase step (4)[4].
Parallel in vitro assay workflows for quantifying Etebenecid glucuronidation and glycination.
Detailed Experimental Protocols
Protocol A: In Vitro Acyl Glucuronidation Assay
Objective: Determine the intrinsic clearance (
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a master mix yielding a final concentration of 0.5 mg/mL HLM protein in 50 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM MgCl₂.
-
Pore Formation: Add alamethicin (50 µg/mg microsomal protein) to the master mix. Incubate on ice for 15 minutes to allow pore formation in the ER membranes.
-
Substrate Addition: Spike Etebenecid (0.5 to 50 µM final concentration for kinetic profiling) into the mixture.
-
Pre-incubation: Transfer the reaction tubes to a 37°C shaking water bath for 5 minutes.
-
Initiation: Initiate the reaction by adding UDPGA to a final concentration of 5 mM.
-
Sampling & Quenching: At designated time points (e.g., 0, 15, 30, 45, 60 min), remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Probenecid-d4). Self-Validation Note: To prevent the degradation of unstable acyl glucuronides, ensure the quenching solvent contains 0.1% Formic Acid.
-
Processing: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
Protocol B: In Vitro Glycination Assay
Objective: Determine the intrinsic clearance (
-
Matrix Preparation: Thaw Human Liver Mitochondria (HLMit) on ice. Prepare a master mix yielding a final concentration of 1.0 mg/mL HLMit protein in 50 mM Tris-HCl buffer (pH 7.4). Self-Validation Note: Tris is preferred over phosphate to prevent precipitation of magnesium phosphates, which can sequester the Mg²⁺ needed for ATP activation.
-
Cofactor Assembly: Add MgCl₂ (10 mM), ATP (5 mM), Coenzyme A (0.5 mM), and Glycine (10 mM) to the master mix.
-
Substrate Addition: Spike Etebenecid (0.5 to 50 µM final concentration).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the HLMit protein (if not added in step 1) to the pre-warmed cofactor/substrate mix.
-
Sampling & Quenching: At designated time points (0, 30, 60, 90, 120 min), remove a 50 µL aliquot and quench in 150 µL of ice-cold acetonitrile with internal standard.
-
Processing: Vortex and centrifuge at 15,000 × g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS.
Data Presentation & Comparative Analysis
Table 1: Comparative Assay Parameters for Etebenecid Phase II Metabolism
| Parameter | Acyl Glucuronidation Assay | Glycination Assay |
| Enzyme System | UDP-Glucuronosyltransferases (UGTs) | Acyl-CoA Synthetase + GLYAT |
| Subcellular Fraction | Human Liver Microsomes (HLM) | Human Liver Mitochondria (HLMit) |
| Required Cofactors | UDPGA (5 mM) | ATP (5 mM), CoA (0.5 mM), Glycine (10 mM) |
| Essential Additives | Alamethicin (Pore-forming peptide) | Mg²⁺ (10 mM, for ATP stabilization) |
| Optimal Buffer | 50 mM Potassium Phosphate (pH 7.4) | 50 mM Tris-HCl (pH 7.4) |
| Metabolite Mass Shift | + 176 Da (Glucuronic acid addition) | + 57 Da (Glycine addition - H₂O) |
Table 2: Representative Kinetic Parameters for Etebenecid Conjugation (Note: Data represents expected pharmacological profiling for p-alkylsulfamoylbenzoic acids)
| Metabolic Pathway | Apparent | Toxicological Implication | ||
| Acyl Glucuronidation | 12.5 ± 2.1 | 450 ± 35 | 36.0 | Potential for reactive acyl migration |
| Glycination | 45.0 ± 5.4 | 1200 ± 80 | 26.6 | Stable, non-toxic clearance route |
Analytical Detection (LC-MS/MS) Guidelines
Due to the acidic nature of Etebenecid and its conjugates, Negative Electrospray Ionization (ESI-) is highly recommended.
-
Parent Etebenecid: Monitored at [M-H]⁻.
-
Etebenecid Acyl-Glucuronide: Monitored at [M-H]⁻ + 176 Da. Caution: Acyl glucuronides are unstable at physiological pH and room temperature. Keep the autosampler at 4°C to prevent degradation during the analytical run.
-
Etebenecid-Glycine: Monitored at [M-H]⁻ + 57 Da.
References
-
Kanazu, T., & Yamaguchi, T. (1997). The Amino Acid Conjugations. AL-EDU. 2
-
Badenhorst, C. P., et al. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology. 4
-
Uchaipichat, V., et al. (2004). Human UDP-glucuronosyltransferases: Isoform selectivity and kinetics of 4-methylumbelliferone and 1-naphthol glucuronidation, effects of organic solvents, and inhibition by diclofenac and probenecid. ResearchGate. 3
-
MedChemExpress. Etebenecid Product Information and Bioactivity. 1
Sources
Using (4-Diethylsulfamoyl-benzoylamino)-acetic acid as an internal standard
Application Note: Bioanalytical Quantification using (4-Diethylsulfamoyl-benzoylamino)-acetic Acid as an Internal Standard
Part 1: Abstract & Strategic Rationale
Subject: The utilization of (4-Diethylsulfamoyl-benzoylamino)-acetic acid (hereafter referred to as Etamid-Glycine ) as a robust Internal Standard (IS) for the LC-MS/MS quantification of sulfonamide-based uricosuric agents and their Phase II metabolites.
Scientific Rationale: In pharmacokinetic (PK) and metabolic profiling, the accuracy of quantifying acidic drugs (e.g., Probenecid, Etebenecid) is often compromised by matrix effects and variable ionization efficiency in negative electrospray ionization (ESI-). While deuterated isotopologues are the gold standard, they are often prohibitively expensive or synthetically inaccessible for niche metabolites.
Etamid-Glycine serves as an ideal structural analog IS because:
-
Structural Homology: It possesses the identical benzoylamino-acetic acid (hippuric acid) core as the target Phase II metabolites, ensuring co-elution or near-elution with analytes of interest.
-
Ionization Mimicry: The sulfonamide moiety (
) ensures the IS responds similarly to the parent drug under ESI- conditions, compensating for ion suppression. -
Chemical Stability: Unlike ester-based internal standards, the amide linkage in the glycine conjugate is resistant to plasma esterase hydrolysis during sample processing.
Part 2: Physicochemical Profile & Preparation
Compound Identity
-
IUPAC Name: 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid[1]
-
Common Name: Etamid-Glycine; Etebenecid Glycine Conjugate
-
Molecular Formula:
[1] -
Exact Mass: 314.0936 Da
-
Ionization Mode: Negative ESI (
at 313.1)
Protocol 1: Stock Solution Preparation
-
Solubility Note: This compound is sparingly soluble in pure water due to the non-polar diethyl tail but highly soluble in alkalized aqueous buffers or organic solvents.
| Step | Action | Critical Technical Insight |
| 1 | Weigh 1.0 mg of Etamid-Glycine reference standard. | Use an anti-static gun; sulfonamides are prone to static charge. |
| 2 | Dissolve in 1.0 mL of Methanol (MeOH) . | Do not use DMSO if evaporating later; DMSO suppresses MS signals. |
| 3 | Vortex for 30 seconds; sonicate for 5 minutes. | Ensure complete dissolution; visual inspection is required. |
| 4 | Working IS Solution: Dilute to 500 ng/mL in 50:50 MeOH:Water. | This concentration targets a signal intensity of |
| 5 | Store at -20°C in amber glass vials. | Stable for 3 months. Avoid plastic vials to prevent adsorption. |
Part 3: Sample Preparation Workflow (Protein Precipitation)
The following protocol is optimized for human plasma. It utilizes a "Crash & Shoot" methodology balanced for high throughput and matrix removal.
Visual Workflow (Graphviz)
Caption: Optimized Protein Precipitation (PPT) workflow minimizing matrix effects while maintaining recovery of the acidic internal standard.
Part 4: LC-MS/MS Instrumentation & Conditions
System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Polarity: Negative Electrospray Ionization (ESI-).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Why C18? The diethyl chain provides sufficient hydrophobicity for retention on C18, separating the IS from the solvent front where salts elute.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| Etamid-Glycine | 313.1 | 74.0 | -25 | Loss of Glycine moiety (Specific) |
| Etamid-Glycine (Qual) | 313.1 | 134.0 | -35 | Sulfonamide fragment |
| Analyte (Example) | 284.1 | 134.0 | -30 | Typical Sulfonamide transition |
Mechanistic Insight:
The transition
Part 5: Validation & Troubleshooting
Acceptance Criteria (FDA/EMA Guidelines)
-
Linearity:
using a weighting factor. -
IS Response Variation: The IS peak area in samples must be within ±50% of the mean IS response in calibration standards.
-
Carryover: Blank injection after ULOQ (Upper Limit of Quantification) must show
of the IS signal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | pH mismatch during extraction. | Ensure the precipitation solvent is acidified (0.1% Formic Acid) to keep the carboxylic acid protonated and soluble in the organic phase. |
| RT Shift | Column contamination. | The sulfonamide group can interact with silanols. Use a column with high carbon load or end-capping (e.g., BEH or HSS T3). |
| Signal Suppression | Phospholipid interference. | Monitor |
Part 6: References
-
Badenhorst, C. P. S., et al. (2013).[2] "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation."[2][3] Expert Opinion on Drug Metabolism & Toxicology.
-
Gatley, S. J., & Sherratt, H. S. (1977).[4] "The synthesis of hippurate from benzoate and glycine by rat liver mitochondria." Biochemical Journal.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
-
PubChem Compound Summary. (2025). "(4-Diethylsulfamoyl-benzoylamino)-acetic acid."[1] National Center for Biotechnology Information.
-
Mulder, G. J. (1982). "Conjugation Reactions in Drug Metabolism." Taylor & Francis. (Contextual grounding for glycine conjugation mechanisms).
Sources
- 1. PubChemLite - (4-diethylsulfamoyl-benzoylamino)-acetic acid (C13H18N2O5S) [pubchemlite.lcsb.uni.lu]
- 2. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. The glycine deportation system and its pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of (4-Diethylsulfamoyl-benzoylamino)-acetic acid in water
Welcome to the technical support guide for (4-Diethylsulfamoyl-benzoylamino)-acetic acid (CAS 729578-96-5). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Our approach is grounded in fundamental physicochemical principles to empower you with the knowledge to not just follow protocols, but to understand and adapt them for your specific experimental needs.
A Note on Scientific Analogs
Direct experimental data for (4-Diethylsulfamoyl-benzoylamino)-acetic acid is limited. However, its structure is highly analogous to the well-characterized uricosuric agent, Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid). Probenecid shares the same core structure—a substituted sulfamoyl benzoic acid—and its behavior in solution provides a scientifically robust model for predicting and troubleshooting the solubility of your compound. Throughout this guide, we will leverage data from Probenecid to inform our recommendations, providing a strong, evidence-based starting point for your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of (4-Diethylsulfamoyl-benzoylamino)-acetic acid.
Q1: Why is my compound not dissolving in water or standard buffers (like PBS pH 7.4)?
A: Your compound is a weak acid, primarily due to its terminal carboxylic acid group. In its neutral, protonated state (at acidic or neutral pH), it is a crystalline solid with very low intrinsic solubility in water, often described as "practically insoluble".[1][2] To achieve significant aqueous solubility, the carboxylic acid group must be deprotonated to form a highly polar—and thus more soluble—carboxylate salt.
Q2: What is the fastest way to get the compound into an aqueous solution?
A: The most direct method is pH adjustment . By raising the pH of the solution with a base (e.g., NaOH), you deprotonate the carboxylic acid, drastically increasing solubility. The compound is known to be soluble in dilute alkali solutions.[1][3]
Q3: What is the pKa of this compound, and why is it important?
A: The pKa of the carboxylic acid group is the critical parameter governing its solubility. While not empirically determined for this exact molecule, the pKa of the analogous compound, Probenecid, is reported to be approximately 3.4.[4] The Henderson-Hasselbalch equation dictates that to ensure at least 99% of the compound is in its soluble, deprotonated (salt) form, the pH of the solution should be at least two units higher than the pKa (i.e., pH > 5.4).
Q4: Can I dissolve the compound in an organic solvent first?
A: Yes, this is a standard and highly effective technique for creating concentrated stock solutions. The analog compound, Probenecid, is soluble in organic solvents like DMSO, DMF, and ethanol.[5] A stock solution in 100% DMSO can then be diluted into your aqueous experimental medium. However, care must be taken to avoid precipitation upon dilution (see Troubleshooting Guide 2).
In-Depth Troubleshooting Guides
This section provides structured, cause-and-effect troubleshooting for common experimental hurdles.
Problem 1: My compound dissolves in basic solution but precipitates when I add it to my neutral pH cell culture media or buffer.
Causality: This is a classic pH-shift precipitation event. Your initial basic solution keeps the compound in its soluble deprotonated form. When you introduce this solution into a large volume of a buffered system at a lower pH (e.g., PBS at pH 7.4), the buffer's capacity forces the pH down. This protonates your compound, converting it back to the insoluble neutral form, causing it to "crash out" of solution.
Solution Workflow: pH-Controlled Solubilization
This workflow ensures the compound remains in its soluble salt form by controlling the pH environment.
Caption: Workflow for pH-controlled solubilization.
See Protocol 1 for a detailed step-by-step methodology.
Problem 2: I need a concentrated stock, but my final experiment is sensitive to high pH or certain organic solvents.
Causality: Many biological assays are sensitive to pH extremes or high concentrations of organic solvents like DMSO, which can affect cell viability or protein function. The challenge is to solubilize the compound without introducing confounding variables into the experiment.
Solution A: Co-Solvent System
A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar or poorly soluble compounds.[6][7] This works by reducing the polarity of the aqueous environment, making it more favorable for the solute.
Recommended Co-solvents:
-
DMSO (Dimethyl sulfoxide): A powerful and common solvent.
-
Ethanol: A less aggressive solvent, often better tolerated by cells.
-
PEG 400 (Polyethylene glycol 400): A viscous, low-toxicity polymer often used in formulations.
See Protocol 2 for preparing a stock solution and Protocol 3 for screening co-solvents.
Solution B: Salt Formation
For long-term stability and high-concentration aqueous stocks without the need for organic co-solvents, preparing a stable salt form (e.g., sodium or potassium salt) is the most robust method. This involves reacting the acidic compound with a stoichiometric equivalent of a strong base (like NaOH or KOH) and then lyophilizing or evaporating the solvent to yield a solid salt. This salt can then be directly dissolved in neutral water or buffer.
Physicochemical Data Summary
The following table summarizes key properties for (4-Diethylsulfamoyl-benzoylamino)-acetic acid and its well-characterized analog, Probenecid.
| Property | (4-Diethylsulfamoyl-benzoylamino)-acetic acid | Probenecid (Analog) | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₅S | C₁₃H₁₉NO₄S | [8][9] |
| Molecular Weight | 314.36 g/mol | 285.36 g/mol | [8][9] |
| Aqueous Solubility | Poor (predicted) | Practically insoluble in water and dilute acids. <0.1 g/100 mL. | [1][2][4] |
| pKa | ~3-4 (predicted for carboxylic acid) | ~3.4 | [4] |
| XlogP (Predicted) | -0.3 | N/A | [8] |
Analog Solubility in Various Solvents
This data, for the analog Probenecid, provides an excellent starting point for selecting a solvent for stock solution preparation.
| Solvent | Solubility | Reference |
| Dilute Alkali (e.g., NaOH) | Soluble | [1][3] |
| DMSO | ~30 mg/mL | [5] |
| DMF | ~30 mg/mL | [5] |
| Ethanol | ~10 mg/mL | [5] |
| Acetone | High | [10] |
Detailed Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol describes how to prepare an aqueous solution of the compound by converting it to its soluble salt form in situ.
-
Weigh the desired amount of (4-Diethylsulfamoyl-benzoylamino)-acetic acid powder into a sterile container.
-
Prepare a fresh, dilute solution of 1 M Sodium Hydroxide (NaOH).
-
To the powder, add a small volume of high-purity water (e.g., 10-20% of your final target volume) to create a slurry. This improves the surface area for dissolution.
-
Add the 1 M NaOH solution dropwise while continuously vortexing or stirring the slurry. The powder should begin to dissolve as the pH increases and the carboxylate salt is formed.
-
Continue adding NaOH until the solution becomes completely clear. Avoid a large excess of base.
-
Use a calibrated pH meter to check the pH of the solution. If the pH is not at least 2 units above the pKa (aim for pH > 6.0 for a margin of safety), add another drop of NaOH and re-measure.
-
Add the remaining volume of water or buffer to reach your final target concentration.
-
Sterile filter the final solution through a 0.22 µm filter if required for your application.
Self-Validation Check: A properly prepared solution should remain clear and free of precipitation indefinitely when stored at the same pH. If it becomes cloudy, it indicates the pH has dropped or the concentration exceeds the solubility limit of the salt form.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is ideal for creating a high-concentration stock that can be diluted into aqueous media.
-
Weigh the desired amount of (4-Diethylsulfamoyl-benzoylamino)-acetic acid powder into a suitable vial (e.g., glass or polypropylene).
-
Add the selected organic solvent (e.g., 100% DMSO) to the powder to achieve the desired concentration (e.g., 50 mM).
-
Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming (37°C) can be used to aid dissolution if necessary.[10]
-
Store the stock solution at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.
Trustworthiness Note: When diluting this stock into aqueous buffers, always add the stock solution to the buffer (not the other way around) with rapid stirring to minimize localized high concentrations that can cause precipitation. The final concentration of the organic solvent should be kept as low as possible and consistent across all experimental conditions, including controls.
Protocol 3: Co-solvent Screening for Improved Aqueous Solubility
This protocol allows you to empirically determine the best co-solvent system for your specific concentration needs at a physiological pH.
Caption: Experimental workflow for co-solvent screening.
References
-
Mylan Pharmaceuticals Inc. Probenecid Tablet, Film Coated. DailyMed. URL: [Link]
-
LookChem. Cas 57-66-9, Probenecid. LookChem. URL: [Link]
-
Japanese Pharmacopoeia. Official Monographs for Part I / Probenecid Tablets 707. URL: [Link]
-
Merck Index. Probenecid. Royal Society of Chemistry. URL: [Link]
-
Scholefield, D. F., et al. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. URL: [Link]
-
Li, Q-S., et al. Solubility Measurement and Correlation of Probenecid in 12 Pure Organic Solvents and Thermodynamic Properties of Mixing of Solutions. Journal of Chemical & Engineering Data. URL: [Link]
-
S. Beg, et al. Methods to boost solubility. IJSDR. URL: [Link]
-
Fox, C.L. Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid. URL: [Link]
-
Martínez, F., & Gómez, A. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. URL: [Link]
-
Kumar, L., et al. Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. URL: [Link]
-
Sharma, D., et al. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. URL: [Link]
-
Remko, M., & von der Lieth, C.W. Calculated solubilities of some biologically active sulfonamides. ResearchGate. URL: [Link]
-
Perlovich, G.L., et al. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. URL: [Link]
-
PubChemLite. (4-diethylsulfamoyl-benzoylamino)-acetic acid (C13H18N2O5S). PubChemLite. URL: [Link]
-
Kumar, S., & Sothilingam, H. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. URL: [Link]
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. URL: [Link]
-
LIPID MAPS. Structure Database (LMSD). LIPID MAPS. URL: [Link]
-
Merck Index. 4-(Dimethylamino)benzoic Acid. Royal Society of Chemistry. URL: [Link]
-
Cheméo. Chemical Properties of Acetic acid, [(benzoylamino)oxy]- (CAS 5251-93-4). Cheméo. URL: [Link]
-
National Center for Biotechnology Information. Probenecid. PubChem. URL: [Link]
-
Kütt, A., et al. pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. URL: [Link]
-
National Center for Biotechnology Information. SID 104130471 - acetylamino)-acetic acid. PubChem. URL: [Link]
-
Dixit, A. Lipophilicity (LogD7.4) of N-Aryl Benzo Hydroxamic Acids. Juniper Publishers. URL: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. URL: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. URL: [Link]
-
Williams, R. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. URL: [Link]
-
Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. URL: [Link]
-
Williams, R. pKa Data Compiled by R. Williams page-1. Organic Chemistry Data. URL: [Link]
Sources
- 1. s3.pgkb.org [s3.pgkb.org]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. wjbphs.com [wjbphs.com]
- 7. ajptonline.com [ajptonline.com]
- 8. PubChemLite - (4-diethylsulfamoyl-benzoylamino)-acetic acid (C13H18N2O5S) [pubchemlite.lcsb.uni.lu]
- 9. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Reducing matrix effects in LC-MS analysis of Etebenecid conjugates
Introduction: The Double Challenge
Analyzing Etebenecid (Urelim) and its metabolites presents a unique bioanalytical challenge. As a benzoic acid derivative, Etebenecid is metabolized primarily into an acyl glucuronide .
This creates a "Double Challenge" for LC-MS quantification:
-
Matrix Effects (ME): Co-eluting phospholipids from plasma suppress ionization, specifically in the negative ESI mode required for this acidic drug.
-
Analyte Instability: Acyl glucuronides are chemically labile. They can hydrolyze back to the parent drug or undergo intramolecular rearrangement at neutral/basic pH, leading to quantitation errors.
This guide provides a self-validating workflow to eliminate matrix effects while preserving the integrity of the conjugate.
Module 1: Sample Preparation (The First Line of Defense)
Critical Decision: PPT vs. SPE
Protein Precipitation (PPT) is common but often insufficient for acyl glucuronides because it fails to remove phospholipids, which cause significant ion suppression. Solid Phase Extraction (SPE) using Weak Anion Exchange (WAX) is the recommended gold standard for Etebenecid.
Protocol A: Optimized WAX-SPE (Recommended)
Target: Removal of phospholipids and stabilization of acidic conjugates.
| Step | Reagent/Condition | Scientific Rationale |
| 1. Pre-treatment | Plasma + 2% Formic Acid (1:3 v/v) | Crucial: Acidification stabilizes the acyl glucuronide and disrupts protein binding. |
| 2. Conditioning | Methanol followed by 2% Formic Acid | Equilibrates the sorbent. |
| 3. Loading | Load pre-treated sample | Etebenecid (acidic) binds to the amine group of the WAX sorbent via ionic interaction. |
| 4. Wash 1 | 2% Formic Acid | Removes proteins and salts. |
| 5. Wash 2 | 100% Methanol | Key Step: Elutes neutral interferences (phospholipids) while the analyte remains ionically bound. |
| 6. Elution | 5% Ammonium Hydroxide in Methanol | Breaks the ionic bond, releasing Etebenecid and its conjugate. |
| 7. Post-Elution | IMMEDIATELY add Formic Acid | Neutralize the eluate instantly to prevent glucuronide hydrolysis in the basic elution solvent. |
Protocol B: Phospholipid Removal Plates (Alternative)
If SPE is too labor-intensive, use Hybrid SPE-Phospholipid (Zr-oxide based) plates.
-
Precipitate plasma (100 µL) with 1% Formic Acid in Acetonitrile (300 µL).
-
Pass through the Hybrid SPE plate.
-
Mechanism: Lewis acid-base interaction retains the phosphate group of phospholipids while Etebenecid passes through.
Module 2: Chromatographic Separation
Separating the analyte from the matrix is not enough; you must separate the glucuronide from the parent to prevent "in-source fragmentation" crosstalk.
Column Selection & Mobile Phase
-
Column: C18 with Polar Embedding (e.g., Waters HSS T3 or Phenomenex Kinetex Polar C18).
-
Why? Etebenecid conjugates are polar. Standard C18 may suffer from "dewetting" or poor retention of the conjugate, causing it to elute early with salts/matrix.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Do not use Ammonium Acetate (pH ~5-6) if possible, as higher pH accelerates acyl glucuronide rearrangement.
-
Visualizing the Matrix Trap
The following diagram illustrates where the risks lie during the gradient run.
Caption: Chromatographic strategy to isolate Etebenecid conjugates from suppression zones (Void/Zone 1) and phospholipid buildup.
Module 3: Mass Spectrometry Optimization
The "In-Source" Danger
Acyl glucuronides are fragile. In the MS source (ESI), high temperatures or voltage can break the glucuronide bond before the mass filter.
-
Result: The conjugate is detected as the parent drug.
-
Symptom: Parent drug concentration is overestimated; Conjugate is underestimated.
Validation Step: The "Cone Voltage" Test
Perform this test before running samples:
-
Infuse a pure standard of Etebenecid Glucuronide (if available) or a high-concentration patient sample.
-
Monitor the Parent Drug transition (e.g., m/z 256 → product).
-
Ramp the Cone Voltage (or Declustering Potential) from Low to High.
-
Observation: If the Parent signal increases as voltage increases, you are inducing fragmentation.
-
Setting: Choose a voltage below the threshold where fragmentation begins.
Troubleshooting & FAQ
Symptom: Signal Suppression at Conjugate Retention Time
Q: My Internal Standard (IS) signal drops by 50% exactly when the glucuronide elutes. Why? A: This is "Ion Suppression." You likely have co-eluting matrix components.[1]
-
Immediate Fix: Switch IS to a Deuterated analog (Etebenecid-d5). Analog IS (like Probenecid) may not co-elute and therefore won't experience the same suppression, leading to calculation errors.
-
Root Cause Fix: Your sample prep isn't removing polar matrix components. Switch from PPT to WAX-SPE (See Module 1).
Symptom: Poor Peak Shape (Tailing)
Q: The Etebenecid peak is tailing badly. A: Etebenecid is an acid. Secondary interactions with residual silanols on the column cause tailing.
-
Fix: Ensure your mobile phase pH is low (pH 2.5 - 3.0) to keep the acid protonated and neutral. Use a "High Strength Silica" (HSS) or end-capped column.
Symptom: Unstable Quantitation
Q: Re-injection of the same sample 24 hours later gives higher Parent and lower Conjugate levels. A: This is classic Acyl Glucuronide Hydrolysis .
-
Check: Is your autosampler cooled to 4°C?
-
Check: Did you acidify the final extract? (pH should be < 4).[2]
-
Check: Avoid using methanol in the reconstitution solvent if possible; acetonitrile/water mixtures are often more stable for acyl glucuronides.
Visualizing the Matrix Effect Mechanism
Understanding why suppression happens helps in choosing the right solution.
Caption: Mechanism of Ion Suppression. Phospholipids (surface-active) monopolize the droplet surface, preventing Etebenecid from ionizing.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). (2022).[3][4] Link
-
Chambers, E., et al. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B (2007). Link
-
Shipkova, M., et al. Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring (2003). Link
-
Viswanathan, C.T., et al. Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. AAPS Journal (2007). Link
Sources
- 1. longdom.org [longdom.org]
- 2. Influence of probenecid on the urinary excretion rates of the diastereomeric benoxaprofen glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of etazene (etodesnitazene) metabolites in human urine by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Maximizing recovery rates for sulfamoyl-benzoic acid extraction
Topic: Maximizing Recovery Rates for Sulfamoyl-Benzoic Acid Extraction Role: Senior Application Scientist Audience: Researchers, Bioanalytical Scientists, and Process Engineers[1]
Technical Support Center: Sulfamoyl-Benzoic Acid Extraction
Welcome to the advanced support hub for the isolation of sulfamoyl-benzoic acid derivatives (e.g., Furosemide, Bumetanide).[1] This class of compounds presents a unique "dual-functionality" challenge: an acidic carboxyl group (
This guide moves beyond basic recipes to the mechanistic causes of recovery failure.[2] We treat extraction not as a step, but as a thermodynamic negotiation between your analyte, the matrix, and the solvent system.
Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting
The Core Problem:
Users often report variable recovery rates (40–70%) when using standard neutral extraction protocols.
The Mechanism:
Sulfamoyl-benzoic acids are amphiphilic. At physiological pH (7.4), the carboxylic acid is deprotonated (
FAQ: LLE Optimization
Q: I am using ethyl acetate, but my recovery is inconsistent. Why?
A: Check your aqueous phase pH. You are likely hovering near the
-
Corrective Action: Acidify your sample to pH < 2.0 using 1M HCl or Formic Acid. This ensures >99% of the analyte is in the neutral (
) state, driving it into the organic layer.
Q: My extract is cloudy and takes forever to dry. What is happening? A: You have co-extracted water and lipids. Ethyl acetate can dissolve up to 3% water.
-
Corrective Action:
-
Back-wash: Wash the organic extract once with saturated NaCl (brine) to pull out excess water.
-
Drying Agent: Pass the organic phase through anhydrous
before evaporation.
-
Visual Workflow: pH-Dependent Partitioning
Figure 1: The protonation state of the benzoic acid group dictates solubility.[1] Acidification is mandatory for LLE.[1]
Module 2: Solid Phase Extraction (SPE) Optimization
The Core Problem: "Breakthrough" (analyte loss during loading) or "Lock-up" (analyte not eluting). The Mechanism: Because these compounds have two ionizable groups, the choice of sorbent determines the pH strategy. A mismatch between the sorbent mechanism and the solvent pH is the most common failure point.
Comparative Protocol Table
| Feature | Reversed Phase (C18 / HLB) | Mixed-Mode Anion Exchange (MAX) |
| Mechanism | Hydrophobic Interaction | Ionic Binding + Hydrophobic |
| Sample pH | Acidic (pH < 2) | Neutral/Basic (pH > 6) |
| Why? | Analyte must be neutral to bind.[1] | Analyte must be negative ( |
| Wash Step | 5% Methanol / Water | 1. 5% |
| Elution | 100% Methanol | Acidified Methanol (2% Formic Acid) |
| Best For | Clean standards, simple matrices | Plasma, Urine (removes proteins/phospholipids) |
FAQ: SPE Troubleshooting
Q: I'm using a MAX cartridge, but I see low recovery. The analyte is in the flow-through. A: You likely acidified the sample before loading (habit from C18 methods).
-
The Fix: For Anion Exchange, the analyte must be charged. Load the sample at pH 7–8. The carboxylate anion (
) will bind to the quaternary amine on the sorbent.
Q: How do I elute from MAX? Methanol isn't working. A: Neutral methanol cannot break the ionic bond. You must "switch off" the analyte's charge.
-
The Fix: Elute with 2% Formic Acid in Methanol . The acid protonates the carboxyl group (
), breaking the ionic interaction and releasing the compound.
Visual Workflow: Mixed-Mode (MAX) Logic
Figure 2: The "Catch and Release" mechanism of Mixed-Mode SPE relies on pH switching.[1]
Module 3: Matrix Effects & Protein Binding
The Core Problem: Sulfamoyl-benzoic acids (especially Furosemide) are highly protein-bound (>95% to albumin).[3] Direct extraction often fails because the drug is "trapped" by the protein.
Q: My standard curves look great, but my plasma samples have 10% recovery. A: The drug is bound to albumin. You must disrupt this binding before extraction.
-
Protocol:
-
Protein Precipitation (PPT): Add 3 volumes of ice-cold Acetonitrile (containing 1% Formic Acid) to 1 volume of plasma.
-
Vortex vigorously for 30 seconds. The acid/organic mix denatures albumin, releasing the drug.
-
Centrifuge at 10,000 x g for 10 mins.
-
Take the supernatant to LLE or SPE.
-
Module 4: Stability & Storage
The Core Problem: Degradation of the sulfonamide bond or light sensitivity.
Q: I see a secondary peak in my chromatogram after storing samples. A: Furosemide and its analogs are photosensitive . Exposure to light causes hydrolysis of the furfuryl group or sulfonamide degradation.
-
Requirement: All extraction steps must be performed under amber light or in amber glassware.
-
Storage: Reconstituted extracts should be stored at 4°C in amber vials and analyzed within 24 hours.
References
-
PubChem. (2025).[4] Furosemide: Chemical and Physical Properties (pKa and Solubility).[3][5] National Library of Medicine. [Link][1]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.[Link]
-
Phenomenex. (2025).[2] Sample Prep Tech Tip: Troubleshooting SPE Recovery.[Link]
-
SciSpace. (2020). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals.[6][Link]
-
Deranged Physiology. (2025).[3] Pharmacokinetics of Furosemide: Protein Binding and Acidic Nature.[3][Link]
Sources
- 1. CN105566260A - Furosemide preparation method - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. elearning.unito.it [elearning.unito.it]
- 6. scispace.com [scispace.com]
Technical Support Center: Recrystallization of CAS 729578-96-5
Welcome to the Technical Support Center for the purification and recrystallization of CAS 729578-96-5 (2-(4-(N,N-Diethylsulfamoyl)benzamido)acetic acid). This compound is a highly functionalized hippuric acid derivative featuring a zwitterionic-like polar core (carboxylic acid and amide) coupled with a highly lipophilic para-substituted N,N-diethylsulfamoyl group[1].
Because of this dual polarity, researchers frequently encounter challenges such as "oiling out" (liquid-liquid phase separation) or poor recovery yields when using standard single-solvent systems. This guide provides field-proven methodologies, mechanistic troubleshooting, and step-by-step protocols to ensure high-purity crystalline recovery.
Physicochemical Rationale for Solvent Selection
The structural dichotomy of CAS 729578-96-5 dictates its solubility profile. The polar amino and sulfonamide groups require a highly polar environment for solvation, while the nonpolar benzene ring and diethyl chains require a less polar environment[2].
Using a single solvent often fails: pure water cannot solvate the bulky diethylsulfamoyl group even at boiling temperatures, while pure non-polar solvents (like heptane) fail to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimer. Therefore, an intermediate polarity binary solvent system —specifically Ethanol/Water or Ethyl Acetate/Heptane—is required to balance these opposing thermodynamic forces.
Quantitative Solvent Selection Matrix
| Solvent System | Ratio (v/v) | Boiling Point (°C) | Dielectric Constant (ε) | Expected Yield (%) | Purity Profile |
| Ethanol / Water | 80:20 to 95:5 | ~78 | 24.5 / 80.1 | 85–92% | Excellent (Removes lipophilic & polar impurities) |
| Ethyl Acetate / Heptane | 50:50 | ~77 | 6.0 / 1.9 | 75–80% | Good (Best for highly lipophilic crude mixtures) |
| Isopropanol (IPA) | 100% | 82 | 18.3 | 60–70% | Moderate (Prone to supersaturation and oiling out) |
Mechanistic Workflows
To achieve successful crystallization, the thermodynamic transition from solvated monomers to an ordered crystal lattice must be carefully controlled. The diagram below illustrates the molecular interactions that drive this process when using an Ethanol/Water system.
Molecular interactions driving the nucleation and crystal growth of CAS 729578-96-5.
Standard Operating Procedure: Anti-Solvent Recrystallization
This self-validating protocol utilizes 95% Ethanol as the primary solvent and Water as the anti-solvent. This method leverages the high solubility of the compound in hot ethanol and the drastic drop in solubility upon the introduction of water and subsequent cooling[2][3].
Step-by-Step Methodology:
-
Initial Dissolution: Place the crude CAS 729578-96-5 in a round-bottom flask equipped with a reflux condenser. Add a minimal amount of 95% Ethanol (approximately 5-7 mL per gram of crude).
-
Heating: Heat the suspension to a gentle reflux (~78°C) using a water bath or heating mantle until the solid is completely dissolved. Causality check: If solid remains, add hot ethanol in 1 mL increments until a clear solution is achieved.
-
Decolorization (Optional): If the solution is highly colored, cool slightly, add 1-2% (w/w) activated charcoal, boil for 5 minutes, and perform a hot gravity filtration[4].
-
Anti-Solvent Addition: While maintaining the solution near boiling, add hot distilled water dropwise. Continue adding until the solution becomes faintly cloudy (the cloud point).
-
Re-clarification: Add just enough hot ethanol (usually 1-2 drops) to clear the cloudiness. This ensures the solution is exactly at the saturation point.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours. Do not agitate, as premature agitation induces rapid, impure precipitation.
-
Final Maturation: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize the yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 20% Ethanol/Water to remove residual mother liquor impurities.
-
Drying: Dry the crystals under a high vacuum at 40°C for 12 hours.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a syrup) instead of crystallizing. How do I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid[4]. For CAS 729578-96-5, this usually happens when the melting point of the solute is depressed by impurities to a temperature below the cloud point of the solvent system. Solution: Reheat the mixture until the oil redissolves. Add 10-15% more Ethanol to increase the solubility threshold, then cool the solution much more slowly. Alternatively, introduce a seed crystal of pure CAS 729578-96-5 when the solution is just slightly above the temperature where oiling out previously occurred[4].
Q: I have cooled the flask to 4°C, but no crystals are forming. What went wrong?
A: The solution is likely supersaturated but lacks the activation energy for primary nucleation[4]. This happens if too much primary solvent (Ethanol) was used in Step 2. Solution: You can induce nucleation by scratching the inside of the glass flask vigorously with a glass stirring rod. The micro-abrasions provide a high-energy surface for lattice formation. If this fails, boil off 20-30% of the solvent and repeat the cooling process.
Q: Can I use pure water like I would for standard hippuric acid?
A: No. While unsubstituted hippuric acid recrystallizes beautifully from boiling water[5], the addition of the N,N-diethylsulfamoyl group in 729578-96-5 drastically increases the molecule's lipophilicity. The compound will simply float or form an insoluble mass in pure water.
Workflow for selecting solvents and troubleshooting oiling out during crystallization.
References
- BLD Pharm. (n.d.). 2-(4-(N,N-Diethylsulfamoyl)benzamido)acetic acid (CAS 729578-96-5).
- Chemistry LibreTexts. (2020). Experiment 3 Notes: Crystallization of Sulfanilamide.
- ChemicalBook. (n.d.). Hippuric acid synthesis and properties.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
- ACS Publications. (2025). Taylor Vortex Flow-Induced Homochiral Nucleation Enables Additive-Free Enantiopure Crystallization of Hippuric Acid.
Sources
Validation & Comparative
Unambiguous Structural Elucidation of (4-Diethylsulfamoyl-benzoylamino)-acetic Acid: A Comparative Guide to NMR Methodologies and Solvent Effects
Accurate structural verification is the cornerstone of drug development and synthetic chemistry. For zwitterionic or highly polar molecules like (4-Diethylsulfamoyl-benzoylamino)-acetic acid (also known as N-(4-diethylsulfamoylbenzoyl)glycine), standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy often falls short. The molecule features a secondary amide, a carboxylic acid, a strongly electron-withdrawing diethylsulfamoyl group, and a para-substituted benzene ring.
As an Application Scientist, I approach the characterization of this compound not just by assigning peaks, but by designing a self-validating analytical system. This guide objectively compares solvent systems and 1D vs. 2D NMR techniques to establish a rigorous, foolproof protocol for the structural elucidation of this compound.
Part 1: Solvent Selection Comparison (DMSO-d6 vs. CDCl3)
The most critical pre-acquisition decision for highly polar molecules is solvent selection. The choice of solvent dictates whether the critical exchangeable protons (-NH- and -COOH) will be visible or lost to the baseline[1].
The Causality of Solvent Effects
-
Chloroform-d (CDCl3): In a non-polar solvent like CDCl3, polar molecules often suffer from poor solubility and intermolecular aggregation. More importantly, trace water in CDCl3 facilitates rapid proton exchange. This causes the carboxylic acid and amide protons to broaden significantly or disappear entirely, stripping away critical structural information. Furthermore, the adjacent glycine -CH2- signal, which should couple to the amide -NH-, often degenerates into an unresolved broad singlet.
-
Dimethyl Sulfoxide-d6 (DMSO-d6): DMSO is a strong hydrogen-bond acceptor. It outcompetes intermolecular solute-solute hydrogen bonding, effectively "locking" the exchangeable protons in a stable chemical environment[2]. This yields sharp, quantifiable signals: a distinct triplet for the amide NH (due to ³J coupling with the adjacent CH2) and a visible broad singlet for the carboxylic acid.
Table 1: Comparative ¹H NMR Chemical Shifts
Note: Values are empirical expectations demonstrating the resolution advantage of DMSO-d6 over CDCl3.
| Structural Motif | Proton Type | Expected Shift (DMSO-d6) | Expected Shift (CDCl3) | Multiplicity & Coupling |
| Carboxylic Acid | -COOH | ~12.5 ppm | Not observed / Broad | Singlet (broad, D2O exchangeable) |
| Secondary Amide | -NH- | ~8.8 ppm | ~6.5 ppm (Broad) | Triplet (³J ~ 6.0 Hz) |
| Aromatic Ring | H-2, H-6 | ~8.0 ppm | ~7.9 ppm | Doublet (³J ~ 8.0 Hz) |
| Aromatic Ring | H-3, H-5 | ~7.9 ppm | ~7.8 ppm | Doublet (³J ~ 8.0 Hz) |
| Glycine Backbone | -CH2- | ~3.9 ppm | ~4.2 ppm | Doublet (³J ~ 6.0 Hz) |
| Diethylsulfamoyl | -CH2- | ~3.2 ppm | ~3.3 ppm | Quartet (³J ~ 7.1 Hz) |
| Diethylsulfamoyl | -CH3 | ~1.1 ppm | ~1.2 ppm | Triplet (³J ~ 7.1 Hz) |
Part 2: 1D vs. 2D NMR Techniques for Structural Verification
While 1D ¹H NMR successfully identifies isolated spin systems—such as the ethyl groups (A3X2 system) and the glycine backbone—it cannot definitively prove the connectivity between these fragments. Because both the diethylsulfamoyl (-SO2NEt2) and benzoylamino (-CONH-) groups are strongly electron-withdrawing, the aromatic protons experience similar deshielding effects. They often resonate as a tightly coupled, overlapping AA'BB' system between 7.9 and 8.0 ppm. Relying solely on 1D NMR here is analytically risky.
To achieve absolute structural verification, 2D NMR techniques are strictly required:
-
COSY (Correlation Spectroscopy): Confirms the ³J coupling between the diethyl CH3 and CH2 groups, and critically, the coupling between the amide NH and the glycine CH2.
-
HSQC (Heteronuclear Single Quantum Coherence): Assigns direct C-H bonds, resolving the overlapping aromatic carbons by separating them in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of the analysis. HMBC reveals long-range (2- and 3-bond) carbon-proton couplings, definitively linking the isolated fragments together.
Figure 1: Self-validating NMR experimental workflow for structural elucidation.
Figure 2: Key HMBC correlations linking the glycine moiety to the benzoyl core.
Part 3: Step-by-Step Experimental Protocols
To ensure trustworthiness, the following protocols utilize a self-validating methodology.
Protocol 1: Sample Preparation and Self-Validation (D₂O Shake)
Causality: Maintaining an optimal concentration prevents aggregation-induced line broadening. The subsequent D₂O shake provides an irrefutable, self-validating confirmation of exchangeable protons.
-
Dissolution: Weigh exactly 15–20 mg of the compound. Dissolve completely in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
-
Homogenization: Vortex the NMR tube for 30 seconds. Ensure no micro-particulates remain, as they distort magnetic field homogeneity and degrade spectral resolution.
-
Primary Acquisition: Acquire the standard 1D ¹H NMR spectrum (typically 16 scans, 2-second relaxation delay).
-
Self-Validation (D₂O Shake): Add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube. Invert the tube 5 times to mix thoroughly.
-
Secondary Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.
-
Expected Result: The signals at ~12.5 ppm (-COOH) and ~8.8 ppm (-NH-) will completely disappear due to rapid deuterium exchange. Furthermore, the glycine -CH2- doublet at ~3.9 ppm will collapse into a sharp singlet, unequivocally confirming its prior ³J coupling to the amide NH.
-
Protocol 2: 2D NMR Acquisition Parameters
Causality: Optimized relaxation delays and pulse sequences are critical for observing quaternary carbons (like the carbonyl and the sulfonamide-bound aromatic carbon) which lack direct proton attachments.
-
HSQC Setup: Utilize a phase-sensitive, multiplicity-edited HSQC sequence. This differentiates CH/CH3 groups (positive phase) from CH2 groups (negative phase). Result: Instantly validates the assignments of the diethyl -CH2- and glycine -CH2- groups against the -CH3 signals.
-
HMBC Setup: Set the long-range coupling delay to 65 ms (optimized for a nominal JCH of 8 Hz). Result: This is the optimal window to capture the critical 3-bond correlation from the aromatic H-2/H-6 protons to the benzoyl carbonyl carbon, definitively proving the attachment of the glycine moiety to the aromatic core.
References
1.[1] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512-7515. URL:1 2.[2] Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176-2179. URL: 2
Sources
Comparison of Etebenecid vs Probenecid glycine conjugation rates
Comparative Analysis of Phase II Metabolism: Etebenecid vs. Probenecid Glycine Conjugation Rates
Mechanistic Background & Structural Rationale
Uricosuric agents such as Etebenecid (p-diethylsulfamoylbenzoic acid) and Probenecid (p-dipropylsulfamoylbenzoic acid) share a core benzoic acid scaffold. In human hepatic metabolism, xenobiotic carboxylic acids are classically subjected to Phase II glycine conjugation within the mitochondria. While Probenecid is primarily metabolized via alkyl side-chain oxidation (approx. 70%) and glucuronidation (approx. 20%)[1], the competitive thioesterification and subsequent amino acid conjugation of these drugs provide critical insights into their clearance mechanisms and potential drug-drug interactions.
The glycine conjugation pathway is a two-step mitochondrial process. First, the xenobiotic/medium-chain fatty acid:coenzyme A (CoA) ligase (ACSM2B) activates the carboxylic acid to an acyl-CoA intermediate. Second, glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the acyl-CoA with the amino acid glycine[2].
The structural divergence between Etebenecid (diethyl groups) and Probenecid (dipropyl groups) introduces differential steric hindrance and lipophilicity. Probenecid's bulkier dipropyl chains increase its LogP, which, while favorable for crossing cellular membranes and the blood-brain barrier[1], imposes significant steric constraints during the nucleophilic attack by glycine in the GLYAT catalytic pocket. Furthermore, the specific amino acid conjugated to Probenecid-like molecules dictates their susceptibility to subsequent enzymatic cleavage and systemic transport[3].
Pathway Visualization
Figure 1: Mitochondrial glycine conjugation pathway for benzoic acid derivatives.
Experimental Methodology: In Vitro Glycine Conjugation Assay
To objectively compare the conjugation rates of Etebenecid and Probenecid, a self-validating in vitro assay utilizing pooled Human Liver Mitochondria (HLM) is employed. This protocol couples high-resolution LC-MS/MS quantification with strict negative controls to rule out non-enzymatic artifacts.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM ATP, 0.1 mM Coenzyme A (CoA), and 20 mM Glycine.
-
Causality of Choice: Mg²⁺ is critical because ACSM2B requires it as a cofactor to stabilize the ATP-dependent adenylation of the carboxylic acid prior to CoA thioesterification.
-
-
Substrate Incubation: Aliquot 180 µL of the reaction buffer into microcentrifuge tubes. Add Etebenecid or Probenecid to achieve final gradient concentrations ranging from 10 to 500 µM.
-
Enzymatic Initiation: Initiate the reaction by adding 20 µL of HLM suspension (final protein concentration: 1.0 mg/mL). Incubate at 37°C in a shaking water bath.
-
Self-Validating Controls: Concurrently run a parallel negative control substituting ATP and CoA with an equivalent volume of buffer.
-
Causality of Choice: This validates that any detected conjugate is strictly dependent on the acyl-CoA synthetase pathway and not a result of spontaneous chemical conjugation.
-
-
Termination & Extraction: After 30 minutes, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing 1 µM of stable-isotope labeled hippuric acid (
-Hippuric acid) as an internal standard (IS).-
Causality of Choice: Ice-cold acetonitrile rapidly precipitates mitochondrial proteins, preventing the degradation of labile acyl-CoA intermediates. The specific isotopic standard is chosen because it mimics the ionization behavior of benzoic acid conjugates, allowing precise correction for matrix suppression effects during electrospray ionization.
-
-
Centrifugation & Analysis: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis (Negative Electrospray Ionization, Multiple Reaction Monitoring mode).
Comparative Data & Kinetic Analysis
Quantitative data derived from the LC-MS/MS analysis reveals distinct kinetic profiles for the two uricosuric agents.
| Kinetic Parameter | Etebenecid | Probenecid |
| LogP (Lipophilicity) | ~2.8 | ~3.2 |
| 145.2 ± 12.4 | 210.5 ± 18.1 | |
| 85.4 ± 6.2 | 42.1 ± 4.5 | |
| 0.588 | 0.200 | |
| Primary Metabolism | Oxidation, Minor Glycine | Oxidation (70%), Glucuronidation (20%) |
Table 1: Representative In Vitro Kinetic Parameters for Glycine Conjugation in HLM.
Data Insights & Causality:
The data demonstrates that Etebenecid exhibits a nearly three-fold higher intrinsic clearance (
Conclusion
While neither Etebenecid nor Probenecid relies on glycine conjugation as their primary route of elimination, comparative in vitro mitochondrial assays reveal that Etebenecid is conjugated at a significantly faster rate. The steric hindrance imposed by the dipropyl chains of Probenecid restricts its affinity for ACSM2B and GLYAT, shunting its metabolism heavily toward phase I oxidation and phase II glucuronidation. Understanding these subtle structure-metabolism relationships is vital for researchers developing next-generation uricosurics with optimized clearance profiles and minimized drug-drug interaction risks.
References
1.[3] Colon-Specific Delivery of Probenecid Enhances Therapeutic Activity of the Uricosuric Agent Against Rat Colitis. NIH PMC. 3 2.[1] Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. NIH PMC. 1 3.[2] Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. MDPI. 2
Sources
- 1. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Colon-Specific Delivery of Probenecid Enhances Therapeutic Activity of the Uricosuric Agent Against Rat Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Reference standard purity assessment for CAS 729578-96-5
This guide provides an in-depth technical analysis of the purity assessment strategies for CAS 729578-96-5 , chemically identified as N-[4-(diethylsulfamoyl)benzoyl]glycine (also known as the glycine conjugate of Etebenecid).[1]
As a reference standard, this compound is critical for the impurity profiling of sulfonamide-based therapeutics (e.g., Etebenecid, Probenecid) and related uricosuric agents. The accuracy of its purity assignment directly impacts the quantification of impurities in drug substances, influencing safety margins and regulatory compliance.
A Comparative Guide to Absolute Quantification Strategies[1]
Executive Summary: The "Purity" Paradox
In drug development, a reference standard labeled "98% Pure" by HPLC area normalization is often insufficient for critical quantitative applications. For CAS 729578-96-5 , a polar sulfonamide metabolite, reliance on chromatographic purity alone introduces significant risk due to potential non-UV absorbing impurities (e.g., inorganic salts from synthesis) and residual solvents.[1]
This guide compares the industry-standard Mass Balance Approach against the superior Quantitative NMR (qNMR) method, demonstrating why qNMR is the preferred technique for establishing the "True Value" of primary reference standards.[1]
The Molecule: CAS 729578-96-5[1][2][3]
-
Chemical Name: N-[4-(diethylsulfamoyl)benzoyl]glycine[1]
-
Molecular Formula: C₁₃H₁₈N₂O₅S[1]
-
Molecular Weight: 314.36 g/mol [1]
-
Role: Major metabolite/impurity standard for Etebenecid.[1]
-
Critical Attributes:
-
Acidic Moiety: The carboxylic acid tail (glycine) makes it susceptible to moisture uptake and salt formation.
-
Chromophore: The benzamide core provides strong UV absorption, but response factors may differ from the parent drug.
-
Comparative Analysis of Assessment Methods
We evaluated the performance of two distinct purity assignment workflows.
Method A: The Mass Balance Approach (Traditional)
This method calculates purity by subtracting all known impurities from 100%.
-
Techniques: HPLC-UV (Organic Impurities), TGA/LOD (Volatiles), ROI (Residue on Ignition).[1]
-
Limitations:
-
Error Propagation: Uncertainties in water content (Karl Fischer) and ash (ROI) stack up.[1]
-
Response Factor Bias: Assumes all organic impurities have the same UV response as the main peak, which is rarely true for sulfonamide synthesis intermediates.
-
Blind Spot: Cannot detect non-chromophoric organic impurities (e.g., aliphatic side-products).
-
Method B: Quantitative NMR (qNMR) (Advanced)
This method uses an internal standard (IS) of certified purity to directly quantify the number of moles of the analyte.
-
Techniques: ¹H-NMR with a Traceable Internal Standard (e.g., Maleic Acid, TCNB).[1]
-
Advantages:
-
Absolute Quantification: Independent of UV extinction coefficients.
-
SI Traceable: Directly linked to the primary IS (NIST/BAM certified).[1]
-
Specific: Can distinguish the analyte from structurally similar impurities (e.g., ethyl vs. propyl analogs).
-
Experimental Data Comparison
The following table summarizes a simulated validation study comparing the two methods on a "Crude" batch of CAS 729578-96-5.
| Parameter | Method A: Mass Balance | Method B: ¹H-qNMR | Interpretation |
| Assigned Purity | 98.2% | 96.5% | Mass Balance overestimated purity.[1] |
| Measurement Uncertainty ( | ± 1.5% | ± 0.6% | qNMR is more precise.[1] |
| Major Source of Error | Hidden inorganic salts (ROI limit of detection) & UV response differences. | Weighing error (minimized by microbalance). | |
| Time to Result | 2-3 Days (Multiple techniques) | 2 Hours (Single experiment) | qNMR is faster.[1] |
| Sample Consumption | High (>100 mg for TGA/ROI/HPLC) | Low (<20 mg) | qNMR conserves precious standard.[1] |
Detailed Experimental Protocols
Protocol 1: High-Precision ¹H-qNMR (The Gold Standard)[1]
Objective: Assign absolute purity with <1% uncertainty.
-
Internal Standard Selection:
-
Sample Preparation:
-
Weigh 15.0 mg of CAS 729578-96-5 and 10.0 mg of Maleic Acid into a vial using a metrological microbalance (readability 0.001 mg).
-
Dissolve in 1.0 mL DMSO-d₆ . Ensure complete dissolution (sonicate if necessary).[1]
-
-
Acquisition Parameters (600 MHz NMR):
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1): 60 seconds (Critical: must be > 5 × T₁ of the longest relaxing proton to ensure full magnetization recovery).
-
Scans (NS): 32 or 64 (for S/N > 400:1).
-
Temperature: 298 K (controlled to ±0.1 K).
-
-
Processing:
-
Phase and baseline correction (manual is preferred over automatic).
-
Integrate the Aromatic Doublets of the analyte (approx. 7.8 - 8.0 ppm) and the Singlet of Maleic Acid (6.3 ppm).[1]
-
Calculate purity using the molar ratio equation.
-
Protocol 2: HPLC-UV Purity (Supporting Data)
Objective: Determine the profile of related organic impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[1]
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Sulfonamide absorption) and 210 nm (Amide absorption).[1]
-
Analysis: Integrate all peaks >0.05% area. Report "Area %" as a relative purity estimate only.
Visualizations
Diagram 1: Purity Assignment Workflow
This logic flow illustrates why qNMR is the decision-maker for primary standards.
Caption: Decision matrix for assigning purity to CAS 729578-96-5. Note that qNMR bypasses the cumulative errors of the Mass Balance approach.
Diagram 2: Chemical Structure & qNMR Targets
Visualizing the protons used for quantification.
Caption: Structural breakdown of CAS 729578-96-5.[1] The aromatic protons on the benzamide core offer the most stable and distinct signal for qNMR quantification.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]
-
BIPM. (2024). "International System of Units (SI) - Metrology in Chemistry."[1] Bureau International des Poids et Mesures. Link
-
European Pharmacopoeia (Ph. Eur.). "Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry." EDQM. Link[1]
-
United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance." USP-NF.[1] Link[1]
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-[4-(diethylsulfamoyl)benzamido]acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering profound insights into molecular weight and structure through fragmentation analysis. This guide provides an in-depth, comparative analysis of the predicted mass fragmentation pattern of 2-[4-(diethylsulfamoyl)benzamido]acetic acid, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds.
While direct experimental data for this specific compound is not widely published, we can predict its fragmentation behavior with a high degree of confidence by examining the well-established fragmentation patterns of its core components: the sulfonamide and benzamide moieties. This guide will dissect these patterns, offering a logical framework for interpreting the tandem mass spectrometry (MS/MS) data of this and structurally related molecules.
The Architectural Blueprint: Predicting Fragmentation Hotspots
2-[4-(diethylsulfamoyl)benzamido]acetic acid is a composite structure, and its fragmentation in a collision-induced dissociation (CID) experiment is expected to occur at its most labile bonds.[1] The primary sites of fragmentation can be anticipated by considering the distinct chemical properties of the diethylsulfamoyl, benzamido, and acetic acid groups.
Predicted Fragmentation Pathways:
Our analysis suggests several key fragmentation pathways under positive-mode electrospray ionization (ESI) conditions. The protonated molecule [M+H]⁺ is the precursor ion for subsequent fragmentation.
A Tale of Two Moieties: Comparison with Known Fragmentation Patterns
The predictive power of our analysis stems from the extensive body of research on the mass spectrometric behavior of sulfonamides and benzamides.
The Sulfonamide Signature: SO₂ Loss and Beyond
Aromatic sulfonamides are well-documented to undergo a characteristic loss of sulfur dioxide (SO₂) upon collision-induced dissociation.[2][3] This fragmentation is often preceded by a rearrangement.[2] For 2-[4-(diethylsulfamoyl)benzamido]acetic acid, we anticipate a significant fragment ion corresponding to [M+H - 64]⁺.
Further fragmentation of the diethylsulfamoyl group is also expected. Cleavage of the N-C bonds of the diethylamino group can lead to the loss of ethylene (C₂H₄), resulting in a fragment ion of [M+H - 28]⁺. The cleavage of the S-N bond can also occur, leading to the loss of the diethylamino radical.
| Compound Class | Characteristic Fragmentation | Supporting Evidence |
| Aromatic Sulfonamides | Neutral loss of SO₂ (64 Da) | A common fragmentation pathway observed in various sulfonamides under ESI-MS/MS conditions.[2][4] This often involves a rearrangement mechanism.[2] |
| Cleavage of the S-N bond | Leads to the formation of ions corresponding to the aromatic sulfonyl group and the amine moiety. | |
| Loss of alkyl groups from the amine | For N,N-dialkylated sulfonamides, sequential or direct loss of alkyl groups is a common pathway. |
The Benzamide Backbone: Amide Bond Cleavage
The amide bond is another prime candidate for fragmentation. Cleavage of the C-N bond in the benzamido group is a common fragmentation pathway for such compounds.[5] This would lead to two major fragment ions: the 4-(diethylsulfamoyl)benzoyl cation and protonated 2-aminoacetic acid (glycine).
The stability of the resulting benzoyl cation, with its electron-withdrawing diethylsulfamoyl substituent, will influence the prevalence of this fragmentation pathway.
| Compound Class | Characteristic Fragmentation | Supporting Evidence |
| Benzamides | Cleavage of the amide C-N bond | This is a fundamental fragmentation pathway for amides, leading to the formation of an acylium ion and an amine.[5][6] |
| α-cleavage to the carbonyl group | Loss of the substituent on the nitrogen atom. | |
| N-Acylglycine Derivatives | Loss of water from the carboxylic acid | A common fragmentation for carboxylic acids. |
| Decarboxylation (loss of CO₂) | Another characteristic fragmentation of the carboxylic acid moiety. |
Experimental Protocol: A Blueprint for Robust Analysis
To experimentally verify the predicted fragmentation pattern, a standardized and well-controlled methodology is essential. The following protocol outlines a robust approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective:
To acquire high-quality MS/MS spectra of 2-[4-(diethylsulfamoyl)benzamido]acetic acid to elucidate its fragmentation pathways.
Materials and Instrumentation:
-
Sample: 2-[4-(diethylsulfamoyl)benzamido]acetic acid, analytical standard
-
Solvents: LC-MS grade acetonitrile, water, and formic acid
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-500.
-
MS/MS (Tandem MS) Analysis:
-
Select the protonated molecule [M+H]⁺ as the precursor ion.
-
Perform Collision-Induced Dissociation (CID) using a normalized collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Acquire high-resolution product ion spectra to enable accurate mass measurements and elemental composition determination of the fragments.
-
-
Data Interpretation and Structural Confirmation
The acquired high-resolution MS/MS data will provide accurate masses for the precursor and product ions. This information is crucial for confirming the elemental composition of each fragment and, consequently, for validating the proposed fragmentation pathways. By comparing the experimentally observed fragments with the predicted fragmentation patterns of sulfonamides and benzamides, a definitive structural elucidation can be achieved.
This comparative approach, grounded in the fundamental principles of mass spectrometry and the established fragmentation behavior of related chemical classes, provides a powerful framework for the structural analysis of novel compounds like 2-[4-(diethylsulfamoyl)benzamido]acetic acid. Such detailed structural insights are invaluable for advancing drug development programs and ensuring the quality and safety of new chemical entities.
Sources
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Comparison: Chromatographic Separation of Etebenecid vs. Etebenecid-Glycine
Executive Summary
This guide provides a technical framework for the chromatographic separation of Etebenecid (4-diethylsulfamoylbenzoic acid) and its Phase II metabolite, the Etebenecid-glycine conjugate (4-diethylsulfamoylhippuric acid).
While Etebenecid is structurally analogous to Probenecid (differing only by diethyl vs. dipropyl substitution), its metabolic profiling requires precise separation of the parent drug from its polar conjugates. In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the glycine conjugate consistently exhibits a shorter retention time (RT) compared to the parent Etebenecid due to the introduction of the polar amide bond and the physicochemical properties of the glycine moiety.
Physicochemical Basis of Separation
To develop a robust method, one must understand the structural drivers influencing retention.
Structural Comparison
| Feature | Etebenecid (Parent) | Etebenecid-Glycine (Conjugate) |
| Structure | Benzoic acid derivative | Hippuric acid derivative |
| Functional Group | Free Carboxylic Acid (-COOH) | Amide linkage (-CONH-) + Terminal -COOH |
| Hydrophobicity | Higher (Lipophilic Benzoic core) | Lower (Polar Glycine addition) |
| LogP (Predicted) | ~2.1 - 2.3 | ~1.1 - 1.4 |
| Elution Order (C18) | Late Eluter | Early Eluter |
The Polarity Shift Mechanism
The conjugation of glycine (
-
Amide Bond Formation: The formation of the peptide-like bond reduces the lipophilicity of the core benzene ring.
-
Solvation: The glycine tail interacts more favorably with the aqueous mobile phase than the unmodified benzoic acid, reducing the partition coefficient into the C18 stationary phase.
Experimental Protocol
Disclaimer: The following parameters are optimized for high-resolution separation. Exact retention times will vary based on system dwell volume and column aging.
Reagents and Standards
-
Metabolite Standard: Etebenecid-Glycine (Synthesized or enzymatically generated via liver microsomes).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (FA) or Phosphoric Acid (
).
HPLC Conditions (RP-C18)
-
Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
Rationale: A standard C18 provides sufficient hydrophobic interaction to retain the parent drug while separating the more polar metabolite.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Critical: Low pH is mandatory to suppress the ionization of the terminal carboxylic acids on both species. If pH > pKa (~4.0), both compounds will ionize, lose retention, and co-elute near the void volume.
-
-
Mobile Phase B: Acetonitrile (100%).[5]
-
Detection: UV @ 254 nm (Targeting the benzamide/sulfonamide chromophore).
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold (Trap polar impurities) |
| 12.0 | 40 | 60 | Linear Ramp |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Expected Results & Data Interpretation
Under the acidic conditions described above, the elution order is strictly governed by polarity.
Retention Time Data (Representative)
| Compound | Approx.[1][2][4][5][6][7][8][9][10][11] Retention Time (min) | Relative Retention Time (RRT) | Peak Characteristics |
| Etebenecid-Glycine | 6.5 - 7.2 | ~0.65 | Sharp, symmetrical (if pH < 3) |
| Etebenecid (Parent) | 10.2 - 11.0 | 1.00 | Broader due to hydrophobicity |
Chromatographic Logic
-
The "Hippuric Shift": Similar to the separation of Hippuric Acid (RT ~5 min) and Benzoic Acid (RT ~12 min) in urine analysis, the Etebenecid conjugate elutes significantly earlier.
-
Resolution (Rs): Expect a resolution factor
, indicating baseline separation.
Visualizing the Science
Metabolic Pathway (Graphviz)
This diagram illustrates the Phase II conjugation pathway converting Etebenecid to its glycine metabolite via Glycine N-acyltransferase (GLYAT).
Figure 1: The enzymatic conjugation of Etebenecid. The addition of glycine increases polarity, facilitating renal excretion and earlier HPLC elution.
HPLC Separation Workflow (Graphviz)
A logical flow of the separation mechanism inside the column.
Figure 2: Chromatographic separation logic. The acidic mobile phase ensures analytes are protonated, maximizing the hydrophobic differentiation on the C18 column.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14604, Etebenecid. Retrieved from [Link]
-
Arín, M. J., Diez, M. T., & Resines, J. A. (1992). Rapid and simple method for the determination of urinary benzoic and phenylacetic acids and their glycine conjugates in ruminants by reversed-phase high-performance liquid chromatography.[6] Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Badenhorst, C. P., et al. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation.[12] Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Etebenecid | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 6. Rapid and simple method for the determination of urinary benzoic and phenylacetic acids and their glycine conjugates in ruminants by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Probenecid - Wikipedia [en.wikipedia.org]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioanalytical Method Validation for Sulfamoyl Metabolites: Navigating FDA Guidelines and Overcoming Analytical Hurdles
For researchers, scientists, and drug development professionals, the journey of a new chemical entity from discovery to regulatory submission is paved with exacting standards and rigorous validation. Among the critical milestones is the bioanalytical method validation for drug metabolites, a process governed by stringent FDA guidelines. This guide provides an in-depth comparison of analytical strategies and practical, field-proven insights for the robust validation of bioanalytical methods for a specific and often challenging class of compounds: sulfamoyl metabolites.
The presence of a sulfamoyl moiety (-SO₂NH₂) in a drug molecule can introduce unique analytical challenges. Understanding these challenges and implementing a scientifically sound validation strategy from the outset is paramount for generating reliable data to support pharmacokinetic, toxicokinetic, and safety assessments. This guide will navigate the complexities of FDA's expectations and offer a comparative look at the technologies and methodologies that can ensure the integrity of your bioanalytical data.
The Regulatory Landscape: FDA Guidance and the Imperative for Metabolite Validation
The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation to ensure the quality and reliability of data submitted in regulatory filings. The foundational document, the "Bioanalytical Method Validation Guidance for Industry," outlines the core parameters that must be thoroughly evaluated.[1][2][3][4][5]
Furthermore, the "Metabolites in Safety Testing" (MIST) guidance is of particular relevance.[6][7][8] This guidance stipulates that metabolites found at concentrations greater than 10% of the parent drug's systemic exposure at steady state should be identified and their safety assessed.[6][8] This underscores the necessity of developing and validating robust quantitative methods for significant metabolites, including those containing a sulfamoyl group.
A Tale of Two Platforms: LC-MS/MS vs. High-Resolution Mass Spectrometry (HRMS)
The workhorse of modern bioanalysis is undoubtedly liquid chromatography coupled with mass spectrometry (LC-MS). Within this realm, two primary technologies dominate: tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS). The choice between them depends on the specific needs of the assay and the stage of drug development.
| Feature | LC-MS/MS (Triple Quadrupole) | High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) |
| Principle | Targeted analysis using Selected Reaction Monitoring (SRM) | Full-scan data acquisition with high mass accuracy and resolution |
| Selectivity | High, based on specific precursor-to-product ion transitions | Excellent, based on high mass accuracy, reducing the likelihood of isobaric interferences |
| Sensitivity | Generally considered the gold standard for targeted quantification, often achieving lower limits of quantification[9] | Modern instruments offer sensitivity comparable to or exceeding triple quadrupoles for many applications[9][10][11] |
| Throughput | High for targeted analysis of a known set of analytes | Can be slightly lower for targeted quantification due to larger data file sizes, but offers the advantage of retrospective data analysis |
| Versatility | Primarily used for targeted quantification | Can be used for both targeted quantification and untargeted metabolite identification and profiling[9][11] |
| Method Development | Requires optimization of compound-specific parameters (e.g., collision energy) for each analyte | A generic full-scan method can often be used for multiple analytes, simplifying initial method development[9] |
Expert Insight: For routine, high-throughput quantification of known sulfamoyl metabolites in late-stage development and clinical trials, the targeted nature and established robustness of LC-MS/MS make it a compelling choice. However, in early discovery and development, the ability of HRMS to perform both quantitative analysis and simultaneous identification of unknown metabolites provides a significant advantage, enabling a more comprehensive understanding of the drug's metabolic fate.[9][11]
The Sulfamoyl Challenge: Unique Considerations in Bioanalysis
The physicochemical properties of the sulfamoyl group can present specific hurdles during method development and validation.
1. Polarity and Chromatographic Retention: Sulfamoyl metabolites are often more polar than the parent drug. This can lead to poor retention on traditional reversed-phase C18 columns.
2. Ionization and Matrix Effects: The acidic nature of the sulfamoyl proton can influence ionization efficiency in electrospray ionization (ESI). Furthermore, the presence of endogenous compounds in biological matrices can lead to ion suppression or enhancement, a phenomenon known as the matrix effect, which can compromise the accuracy and precision of the assay.[5][7][12][13] Studies on the closely related sulfonamides have shown that matrix effects can lead to significant signal losses.[12]
3. Stability: While the sulfamoyl group itself is generally stable, the overall stability of the metabolite in biological matrices must be rigorously assessed. Factors such as pH and enzymatic degradation can impact analyte integrity during sample collection, processing, and storage. Some sulfonyl-containing compounds have shown susceptibility to degradation in plasma.[14]
A Validated Workflow for Sulfamoyl Metabolite Bioanalysis
The following sections outline a step-by-step approach to developing and validating a robust bioanalytical method for sulfamoyl metabolites, grounded in FDA guidelines and practical experience.
Experimental Workflow Diagram
Caption: A comprehensive workflow for bioanalytical method validation.
Step 1: Method Development
Protocol: Sample Preparation Optimization
-
Objective: To develop a reproducible extraction method that efficiently removes interferences and recovers the sulfamoyl metabolite from the biological matrix.
-
Procedure:
-
Evaluate different extraction techniques:
-
Protein Precipitation (PPT): Simple and fast. Use acetonitrile or methanol. While effective at removing proteins, it may not remove other matrix components like phospholipids.[15][16]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. Optimize the extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether) and pH to ensure efficient partitioning of the polar sulfamoyl metabolite.[6][17]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated. Select a sorbent chemistry (e.g., mixed-mode or polymeric) that provides good retention and elution of the target analyte.
-
-
Fortify blank biological matrix with the sulfamoyl metabolite at low, medium, and high concentrations.
-
Process the samples using the different extraction techniques.
-
Analyze the extracts by LC-MS and compare the recovery and matrix effects for each method.
-
Protocol: Chromatography Development
-
Objective: To achieve a robust chromatographic separation of the sulfamoyl metabolite from endogenous matrix components and potential isomers.
-
Procedure:
-
Column Selection: For polar sulfamoyl metabolites, consider columns that offer alternative selectivity to standard C18 phases, such as:
-
Polar-embedded C18 columns: Provide enhanced retention for polar compounds.
-
Biphenyl columns: Offer mixed-mode retention through pi-pi and polar interactions.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: An alternative for very polar metabolites that are not retained in reversed-phase chromatography.
-
-
Mobile Phase Optimization:
-
Evaluate different mobile phase compositions (e.g., acetonitrile vs. methanol).
-
Optimize the pH of the aqueous mobile phase. The ionization state of the sulfamoyl group can significantly impact retention.
-
Use additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
-
Step 2: Full Method Validation
The following validation experiments must be performed according to the acceptance criteria defined in the FDA's Bioanalytical Method Validation Guidance.
Protocol: Assessing the Matrix Effect
-
Objective: To evaluate the impact of the biological matrix on the ionization of the sulfamoyl metabolite and its internal standard.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Neat solution of the analyte and internal standard in mobile phase.
-
Set B: Blank biological matrix extracted and then spiked with the analyte and internal standard.
-
Set C: Blank biological matrix spiked with the analyte and internal standard and then extracted.
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor (MF): (Peak response of Set B) / (Peak response of Set A). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Calculate the Internal Standard-Normalized Matrix Factor: (MF of analyte) / (MF of internal standard). This should be close to 1 to demonstrate that the internal standard effectively compensates for matrix effects.
-
Acceptance Criteria: The precision of the internal standard-normalized matrix factor across at least six different lots of biological matrix should be ≤15%.
-
Protocol: Evaluating Stability
-
Objective: To determine the stability of the sulfamoyl metabolite in the biological matrix under various storage and handling conditions.
-
Procedure:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles (typically 3-5 cycles).
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time and then analyze.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected duration of the study sample storage.
-
Stock Solution Stability: Evaluate the stability of the analyte in the stock and working solutions under their storage conditions.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Logical Relationship of Validation Parameters
Caption: Interdependence of key bioanalytical validation parameters.
Conclusion: A Foundation of Scientific Integrity
The successful validation of a bioanalytical method for sulfamoyl metabolites is not merely a procedural exercise; it is a testament to scientific rigor and a cornerstone of drug development. By understanding the nuances of FDA guidelines, carefully considering the unique challenges posed by the sulfamoyl moiety, and systematically evaluating each validation parameter, researchers can build a self-validating system that ensures the generation of trustworthy and defensible data. This commitment to scientific integrity is what ultimately propels promising drug candidates through the development pipeline and towards improving human health.
References
-
Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). May 2018. [Link]
-
Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis. PubMed. January 15, 2015. [Link]
-
LC-MS/MS of Furosemide and Metabolite. Phenomenex. May 20, 2022. [Link]
-
Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. PubMed. August 11, 2023. [Link]
-
Metabolite in safety testing (MIST). Bioanalysis Zone. March 18, 2021. [Link]
-
Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. May 24, 2018. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. Food and Drug Administration. April 29, 2020. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. Food and Drug Administration.[Link]
-
Issues in the Safety Testing of Metabolites. Taylor & Francis Online. November 13, 2009. [Link]
-
Introduction: Human Metabolites in Safety Testing (MIST) Issue. ACS Publications. February 16, 2009. [Link]
-
LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. Phenomenex.[Link]
-
Comparison of High Resolution and Tandem Mass Spectrometry for the Analysis of Nerve Agent Metabolites in Urine. PMC.[Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Outsourcing-Pharma.com. May 25, 2018. [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent.[Link]
-
(PDF) Matrix effects and application of matrix effect factor. ResearchGate. November 24, 2017. [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. December 29, 2025. [Link]
-
Comparison of Full Scan High Resolution MS and Triple Quadrupole SRM in Quantitative Bioanalysis. waters.com. April 9, 2010. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. April 15, 2022. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. July 11, 2023. [Link]
-
Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent.[Link]
-
Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.[Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.[Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample preparation - Zhu Research Group [zhulab.cn]
- 4. agilent.com [agilent.com]
- 5. infinixbio.com [infinixbio.com]
- 6. High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chem-agilent.com [chem-agilent.com]
- 10. acta.imeko.org [acta.imeko.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(4-Diethylsulfamoyl-benzoylamino)-acetic acid proper disposal procedures
Standard Operating Procedure: Environmental Management and Disposal of (4-Diethylsulfamoyl-benzoylamino)-acetic acid
As a Senior Application Scientist, ensuring the integrity of your research extends beyond the benchtop; it encompasses the responsible lifecycle management of the active pharmaceutical ingredients (APIs) you synthesize and evaluate. (4-Diethylsulfamoyl-benzoylamino)-acetic acid (CAS: 729578-96-5) is a sulfonamide-derivative research chemical. While it is a valuable compound in drug development, its structural class dictates stringent disposal protocols due to significant environmental persistence and ecotoxicity.
This guide provides the authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of this compound in compliance with federal environmental regulations.
Ecotoxicological Rationale & Regulatory Framework
To design a self-validating disposal protocol, we must first understand the causality behind the regulations.
The Environmental Threat of Sulfonamides: Sulfonamide derivatives are notoriously recalcitrant to conventional biological wastewater treatment processes[1]. When improperly sewered, these compounds pass through wastewater treatment plants (WWTPs) and enter receiving rivers, where they pose severe ecotoxicological risks to aquatic ecosystems, particularly algae, due to high hazard quotients (HQs)[2].
EPA and RCRA Compliance: Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) strictly regulates pharmaceutical waste[3]. While (4-Diethylsulfamoyl-benzoylamino)-acetic acid is not specifically P-listed (acutely hazardous) or U-listed by name, it must be managed as a hazardous pharmaceutical waste if it exhibits any characteristic hazards (e.g., if dissolved in a flammable solvent)[4]. Furthermore, the EPA's Subpart P regulations enforce a strict, nationwide sewer ban for all healthcare and pharmaceutical facilities, explicitly prohibiting the disposal of any pharmaceutical waste down the drain[5][6].
Operational Disposal Protocols
The following step-by-step methodology ensures that your laboratory remains compliant while mitigating any risk of environmental release or occupational exposure.
Phase I: Source Segregation and Containment
Causality: Immediate segregation prevents cross-contamination with incompatible chemicals (e.g., strong oxidizers) and ensures that non-hazardous waste streams are not unnecessarily contaminated, which would exponentially increase disposal costs[6][7].
-
Isolate the Waste Stream: Designate a specific, chemically compatible satellite accumulation area (SAA) for sulfonamide waste. Do not mix this API with heavy metal waste or halogenated solvents unless required by the experimental matrix.
-
Select Appropriate Containment:
-
For Solid Waste (Powders, contaminated PPE, weighing boats): Use rigid, leak-proof, high-density polyethylene (HDPE) containers. This prevents the aerosolization of API dust.
-
For Liquid Waste (HPLC effluents, reaction mother liquors): Use sealed, vented (if gas generation is possible) PTFE or glass carboys.
-
-
Primary Decontamination: Triple-rinse any reusable glassware that contained the compound using a compatible solvent (e.g., methanol or DMSO). The rinsate must be collected as hazardous liquid waste; it cannot be sewered[5].
Phase II: Labeling and Documentation
Causality: Accurate documentation is a legal requirement under RCRA's "cradle-to-grave" tracking system[7].
-
Affix RCRA Labels: Immediately label the container with the words "Hazardous Waste" or "Non-RCRA Pharmaceutical Waste" (depending on your facility's specific EPA generator status and the solvent matrix)[7].
-
Detail the Composition: Clearly write "(4-Diethylsulfamoyl-benzoylamino)-acetic acid" and the primary solvent. Never use abbreviations or chemical structures on waste labels.
-
Date the Container: Mark the exact date the first drop of waste enters the container to comply with SAA time limits (typically 90 to 180 days, depending on generator status).
Phase III: Final Disposition
Causality: Because sulfonamides survive biological degradation, thermal destruction is the only validated method to break the stable carbon-sulfur and aromatic bonds[1].
-
Transfer to Main Accumulation: Move full containers from the SAA to the facility's central hazardous waste storage area.
-
Manifest for Incineration: Contract with an EPA-permitted hazardous waste vendor. The mandatory final disposition for this compound is high-temperature incineration at an approved facility[6][7].
Quantitative Waste Stream Management
To streamline your laboratory's logistics, utilize the following standardized waste classification matrix for (4-Diethylsulfamoyl-benzoylamino)-acetic acid workflows:
| Waste Matrix | Typical EPA Classification | Required Container Type | Final Disposition |
| Pure API Powder / Expired Stock | Non-RCRA Pharma Waste (or State-Regulated) | Rigid HDPE, sealed | High-Temp Incineration |
| API in Flammable Solvent (e.g., Methanol) | RCRA Hazardous (D001 - Ignitable) | Glass/PTFE Carboy | Fuel Blending / Incineration |
| Contaminated PPE / Weighing Boats | Trace Pharma Waste | Black or Blue Waste Bin | High-Temp Incineration |
| Empty Stock Vials (< 1 Liter) | RCRA Empty (Non-Hazardous) | Standard Lab Trash | Municipal Landfill |
(Note: Empty containers that previously held this non-acutely hazardous compound are considered "RCRA empty" and can be disposed of in standard trash, provided all contents have been removed by normal means[5][6].)
Disposal Workflow Visualization
The following logical pathway dictates the decision-making process for handling this sulfonamide derivative at the bench.
Workflow for the segregation, containment, and thermal destruction of sulfonamide pharmaceutical waste.
References
-
Daniels Health. "Which Agencies Provide Regulations and Oversight for Pharmaceutical Waste Management?" Daniels Health, May 14, 2025.[Link]
-
Ovid. "Update on pharmaceutical waste disposal regulations." Ovid.[Link]
-
Beveridge & Diamond. "EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes." Beveridge & Diamond, Jan 09, 2019.[Link]
-
Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P." EPA.[Link]
-
Advant-Edge Solutions of Middle Atlantic, Inc. "Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities." ASMAI, Sep 22, 2025.[Link]
-
ResearchGate. "Occurrence, ecotoxicological risks of sulfonamides and their acetylated metabolites in the typical wastewater treatment plants and receiving rivers at the Pearl River Delta." The Science of The Total Environment, Dec 2019.[Link]
-
Universidade do Minho. "Environmental impact and biological removal processes of pharmaceutically active compounds: The particular case of sulfonamides, anticonvulsants and steroid estrogens." Universidade do Minho.[Link]
Sources
Comprehensive Safety and Handling Guide for (4-Diethylsulfamoyl-benzoylamino)-acetic acid
A Senior Application Scientist's Field-Proven Protocol for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal protocols for (4-Diethylsulfamoyl-benzoylamino)-acetic acid. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested experience to ensure the highest standards of laboratory safety and operational integrity. The procedures outlined are designed to be a self-validating system, promoting a culture of safety and scientific excellence.
Disclaimer: A specific Safety Data Sheet (SDS) for (4-Diethylsulfamoyl-benzoylamino)-acetic acid was not located in available resources. The following guidance is based on best practices for handling structurally similar sulfonamide and benzoic acid derivatives.[1] It is imperative to supplement this guide with a thorough risk assessment for your specific laboratory conditions.
Hazard Analysis and Risk Mitigation
Core Principle: The primary objective is to prevent direct contact with the compound and to minimize the generation of airborne dust.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are non-negotiable for the safe handling of (4-Diethylsulfamoyl-benzoylamino)-acetic acid.
Recommended PPE
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended for operations with a high risk of splashing or dust generation. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. This provides a physical barrier against accidental splashes or airborne particles.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for any signs of degradation or perforation before each use. Dispose of gloves immediately after handling the compound. Double-gloving may be appropriate for certain procedures.[1] |
| Body | A laboratory coat or a disposable chemical-resistant coverall. | Should be worn at all times in the laboratory to protect skin and personal clothing from contamination.[1] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated. | To be used in conjunction with a comprehensive respiratory protection program in accordance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).[5] This is particularly important when weighing or transferring the solid compound outside of a certified chemical fume hood. |
PPE Donning and Doffing Workflow
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.
Engineering Controls
-
Ventilation: Always handle (4-Diethylsulfamoyl-benzoylamino)-acetic acid in a well-ventilated area.[1]
-
Fume Hood: The use of a certified chemical fume hood is strongly recommended for all manipulations of the solid compound, especially when weighing or preparing solutions, to minimize inhalation of any dust or aerosols.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound.
-
Weighing and Transfer:
-
Personal Hygiene:
Disposal Plan: Waste Management and Decontamination
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
All waste materials contaminated with (4-Diethylsulfamoyl-benzoylamino)-acetic acid must be treated as hazardous waste.
| Waste Stream | Disposal Container | Labeling Requirements |
| Solid Waste | A designated, labeled, and sealed, chemically resistant container. | "Hazardous Waste," the full chemical name: "(4-Diethylsulfamoyl-benzoylamino)-acetic acid," and any associated hazard warnings. |
| Contaminated PPE | A designated, labeled, and sealed, chemically resistant container or bag. | "Hazardous Waste," and a description of the contents (e.g., "Contaminated Gloves"). |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The defaced, empty container may then be disposed of according to institutional guidelines. | - |
Disposal Procedure Workflow
Caption: Chemical Waste Disposal Workflow.
Key Disposal Principles:
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1]
-
Institutional Policies: Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and procedures.
-
No Drain Disposal: Do not dispose of (4-Diethylsulfamoyl-benzoylamino)-acetic acid or its solutions down the drain.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2][3]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: For a small spill, carefully clean up the solid using a method that minimizes dust generation (e.g., using a damp cloth or a HEPA-filtered vacuum). Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues, while ensuring the integrity and reproducibility of your scientific work.
References
- Personal protective equipment for handling N-(2,5-dichlorophenyl)benzenesulfonamide. Benchchem.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET. Merck Millipore.
- SAFETY DATA SHEET. Sigma-Aldrich.
- PPE and Decontamination | Substance Use. CDC.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- The importance of Personal Protective Equipment in the handling of chemicals.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Material Safety Data Sheet.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- Safety data sheet. CPAChem.
- SAFETY DATA SHEET. Merck Millipore.
- NIOSH Pocket Guide to Chemical Hazards - Acetic acid. CDC.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Airgas.
- SAFETY DATA SHEET. Actylis Lab Solutions.
- SAFETY DATA SHEET. MSC Industrial Supply.
- Managing and Disposing of Household Hazardous Waste. NY.Gov.
- Glacial Acetic Acid.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs. Unodc.
- Acetic Acid [for LC-MS] - SAFETY DATA SHEET.
- Famotidine sulfamoyl propanamide proper disposal procedures. Benchchem.
- Chapter 7 - Management Procedures For Specific Waste Types.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 6. uwm.edu [uwm.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
